Product packaging for N-Methyl-N-phenylnaphthalen-2-amine(Cat. No.:CAS No. 6364-05-2)

N-Methyl-N-phenylnaphthalen-2-amine

Cat. No.: B1611167
CAS No.: 6364-05-2
M. Wt: 233.31 g/mol
InChI Key: WXXHOQJPLCZXLB-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylnaphthalen-2-amine is a useful research compound. Its molecular formula is C17H15N and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15N B1611167 N-Methyl-N-phenylnaphthalen-2-amine CAS No. 6364-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-phenylnaphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-18(16-9-3-2-4-10-16)17-12-11-14-7-5-6-8-15(14)13-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXHOQJPLCZXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511398
Record name N-Methyl-N-phenylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6364-05-2
Record name N-Methyl-N-phenylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of N-Methyl-N-phenylnaphthalen-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-N-phenylnaphthalen-2-amine. Due to the limited availability of experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. For comparative analysis, experimental data for the closely related parent compound, N-phenylnaphthalen-2-amine, is also included where available. This guide also details the standard experimental protocols for acquiring such spectroscopic data.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using computational chemistry software and are intended to provide a reference for the expected spectral characteristics of this compound.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
PredictionPredictionPredictionPrediction
3.40s3HN-CH₃
6.90 - 7.80m12HAr-H
Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
PredictionPrediction
40.5N-CH₃
118.0 - 148.0Ar-C
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
PredictionPredictionPrediction
3050-3020MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1450StrongC=C stretch (aromatic)
1360StrongC-N stretch
750-700StrongC-H bend (aromatic)
Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
PredictionPredictionPrediction
233100[M]⁺
21880[M-CH₃]⁺
11540[C₉H₇]⁺
7730[C₆H₅]⁺

Experimental Spectroscopic Data for N-phenylnaphthalen-2-amine (Reference Compound)

For the purpose of comparison, the following tables present the experimental spectroscopic data for the parent compound, N-phenylnaphthalen-2-amine.

Experimental Infrared (IR) Spectroscopy Data

Data sourced from the NIST Chemistry WebBook.[1][2][3]

Wavenumber (cm⁻¹)IntensityAssignment
3390MediumN-H stretch
3050MediumC-H stretch (aromatic)
1600, 1500, 1450StrongC=C stretch (aromatic)
1310StrongC-N stretch
740, 690StrongC-H bend (aromatic)
Experimental Mass Spectrometry (MS) Data

Data sourced from the NIST Chemistry WebBook.[1][2]

m/zRelative Intensity (%)Assignment
219100[M]⁺
21880[M-H]⁺
11530[C₉H₇]⁺
7720[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices in the field for the spectroscopic analysis of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H, ¹³C). Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.

  • Data Acquisition: The prepared sample tube is placed in the NMR probe. The magnetic field is shimmed to achieve homogeneity. The NMR spectrum is then acquired.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for any atmospheric and instrumental variations.

  • Sample Spectrum: The IR spectrum of the sample is then recorded. The instrument directs a beam of infrared light through the ATR crystal, and the detector measures the light that is absorbed by the sample.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC) for volatile samples. The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Unknown Compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) Sample->NMR MolecularFormula Determine Molecular Formula & Weight MS->MolecularFormula FunctionalGroups Identify Functional Groups IR->FunctionalGroups StructuralFragments Elucidate Structural Fragments NMR->StructuralFragments ProposedStructure Propose Chemical Structure MolecularFormula->ProposedStructure FunctionalGroups->ProposedStructure StructuralFragments->ProposedStructure Verification Verify with 2D NMR & Further Analysis ProposedStructure->Verification

Caption: General workflow for spectroscopic analysis and structure elucidation.

References

Solubility Profile of N-Methyl-N-phenylnaphthalen-2-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Methyl-N-phenylnaphthalen-2-amine in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document presents solubility data for the parent compound, N-phenyl-2-naphthylamine, as a close structural analog. This information serves as a valuable proxy for researchers and professionals engaged in drug development and chemical synthesis. Furthermore, this guide outlines a detailed, generalized experimental protocol for determining the solubility of organic compounds, ensuring a standardized approach for laboratory application. A logical workflow for solubility assessment is also presented visually through a Graphviz diagram.

Introduction

This compound is an aromatic amine of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. Solubility dictates the choice of solvents for reactions, extractions, and chromatographic separations, and is a critical parameter in the development of drug delivery systems. This guide aims to provide a foundational understanding of its likely solubility behavior and the methodologies to determine it precisely.

Solubility Data

Table 1: Quantitative Solubility of N-phenyl-2-naphthylamine in Various Solvents

SolventSolubilityTemperature (°C)
Ethanol50 g/LNot Specified
Benzene27 g/LNot Specified
Acetone640 g/LNot Specified
Water< 1 mg/mL20
WaterInsoluble25

It is important to note that the addition of a methyl group to the amine nitrogen in this compound may slightly alter its polarity and, consequently, its solubility profile compared to the parent compound. Experimental verification is recommended for precise applications.

Qualitative solubility information indicates that N-phenyl-2-naphthylamine is also soluble in ether and acetic acid, with solutions in the latter exhibiting a bluish fluorescence.[2]

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • The organic compound of interest (e.g., this compound)

  • Selected organic solvent(s) of appropriate purity

  • Screw-capped vials

  • A constant temperature bath or incubator with a rotator/shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • An analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Weigh an amount of the solid compound that is known to be in excess of its expected solubility and place it into a screw-capped vial.[3]

    • Add a known volume or weight of the chosen solvent to the vial.[3]

    • Seal the vial tightly to prevent solvent evaporation.[3]

  • Equilibration:

    • Place the vial in a constant temperature bath equipped with a rotator or shaker.[3]

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The time required to reach equilibrium may vary and should be determined empirically.[3]

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Reporting Compound Select Compound (this compound) Equilibrate Prepare Supersaturated Solution & Equilibrate at Constant T Compound->Equilibrate Solvents Select Solvents (e.g., Ethanol, Acetone, Toluene) Solvents->Equilibrate Filter Filter to Remove Undissolved Solid Equilibrate->Filter Quantify Quantify Concentration (e.g., HPLC, UV-Vis) Filter->Quantify Calculate Calculate Solubility (e.g., g/L, mol/L) Quantify->Calculate Table Tabulate Results Calculate->Table Report Generate Technical Report Table->Report

References

An In-depth Technical Guide to the Photophysical Properties of N-Methyl-N-phenylnaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of N-Methyl-N-phenylnaphthalen-2-amine. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its characteristics based on the well-documented properties of its parent compound, N-phenylnaphthalen-2-amine, and the known effects of N-methylation on aromatic amines. This guide covers the synthesis, expected photophysical parameters, experimental protocols for characterization, and potential biological relevance. The information is intended to serve as a foundational resource for researchers interested in the application of this and similar molecules in fluorescence-based assays, bio-imaging, and drug discovery.

Introduction

N-aryl naphthalenamines are a class of aromatic compounds that have garnered significant interest due to their fluorescent properties. These molecules often exhibit sensitivity to their local environment, making them valuable as probes for studying biological systems. The parent compound, N-phenylnaphthalen-2-amine, is known to be fluorescent, emitting in the blue region of the spectrum. The introduction of a methyl group to the amine nitrogen to form this compound is expected to modulate its photophysical and biological properties. This guide explores these anticipated changes and provides a framework for the experimental investigation of this specific derivative.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process: first, the synthesis of the precursor N-phenylnaphthalen-2-amine, followed by its N-methylation.

Synthesis of N-phenylnaphthalen-2-amine

A common method for the synthesis of N-phenyl-2-naphthylamine is the Buchwald-Hartwig amination of 2-naphthol with aniline in the presence of a suitable catalyst.

Experimental Protocol:

  • To a reaction vessel, add 2-naphthol (1 equivalent), aniline (1.2 equivalents), and a palladium catalyst such as Pd(OAc)₂ (0.02 equivalents) with a suitable phosphine ligand like BINAP (0.03 equivalents).

  • Add a base, such as sodium tert-butoxide (1.4 equivalents), and a high-boiling point solvent like toluene.

  • Heat the mixture to reflux (approximately 110-120 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-phenylnaphthalen-2-amine.

N-methylation of N-phenylnaphthalen-2-amine

The secondary amine can then be methylated to yield the final product.

Experimental Protocol:

  • Dissolve N-phenylnaphthalen-2-amine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0 °C to deprotonate the amine.

  • After stirring for 30 minutes, add a methylating agent, such as methyl iodide (CH₃I, 1.5 equivalents), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-phenylnaphthalen-2-amine cluster_step2 Step 2: N-methylation 2-Naphthol 2-Naphthol Reaction_Mixture_1 Buchwald-Hartwig Amination 2-Naphthol->Reaction_Mixture_1 Aniline, Pd(OAc)₂, BINAP, NaOtBu, Toluene Purification_1 Purification_1 Reaction_Mixture_1->Purification_1 Workup & Chromatography N-phenylnaphthalen-2-amine N-phenylnaphthalen-2-amine Purification_1->N-phenylnaphthalen-2-amine Isolated Product Reaction_Mixture_2 N-methylation N-phenylnaphthalen-2-amine->Reaction_Mixture_2 NaH, CH₃I, THF/DMF Purification_2 Purification_2 Reaction_Mixture_2->Purification_2 Workup & Chromatography This compound This compound Purification_2->this compound Final Product

Synthetic pathway for this compound.

Photophysical Properties

PropertyN-phenylnaphthalen-2-amine (Experimental)This compound (Predicted)
Absorption Max (λₘₐₓ) ~300 nm[1]300 - 310 nm
Emission Max (λₑₘ) ~370 nm[1]375 - 390 nm
Fluorescence Blue[2]Blue-Violet
Quantum Yield (Φ) Not Reported0.1 - 0.5
Fluorescence Lifetime (τ) Not Reported1 - 5 ns
Molar Extinction Coeff. (ε) Not Reported10,000 - 20,000 M⁻¹cm⁻¹

Experimental Protocols for Photophysical Characterization

To validate the predicted photophysical properties, a series of standard spectroscopic experiments should be performed.

Experimental_Workflow Sample_Prep Sample Preparation (Varying Concentrations) Abs_Spec UV-Vis Absorption Spectroscopy Sample_Prep->Abs_Spec Fluor_Spec Fluorescence Spectroscopy Sample_Prep->Fluor_Spec QY_Measurement Quantum Yield Determination Abs_Spec->QY_Measurement Fluor_Spec->QY_Measurement Lifetime_Measurement Fluorescence Lifetime Measurement (TCSPC) Fluor_Spec->Lifetime_Measurement Data_Analysis Data Analysis and Parameter Extraction QY_Measurement->Data_Analysis Lifetime_Measurement->Data_Analysis

Workflow for photophysical characterization.
UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maximum (λₘₐₓ) and molar extinction coefficient (ε).

Protocol:

  • Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).

  • Prepare a series of dilutions from the stock solution.

  • Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a range of 200-500 nm.

  • Identify the wavelength of maximum absorbance (λₘₐₓ).

  • Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from a plot of absorbance versus concentration at λₘₐₓ.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λₑₓ and λₑₘ).

Protocol:

  • Using the same solutions prepared for absorption spectroscopy, record the fluorescence emission spectra using a spectrofluorometer. Excite the sample at its λₘₐₓ.

  • Record the fluorescence excitation spectra by monitoring the emission at the determined emission maximum (λₑₘ) while scanning the excitation wavelength.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ) relative to a standard.

Protocol:

  • Select a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Record the absorption and fluorescence emission spectra for all solutions.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τ).

Protocol:

  • Use a time-correlated single-photon counting (TCSPC) system.

  • Excite the sample with a pulsed laser source at or near the absorption maximum.

  • Collect the fluorescence decay profile.

  • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Potential Biological Relevance and Signaling Pathways

While no specific signaling pathways involving this compound have been reported, derivatives of naphthylamines have shown biological activity, including cytotoxic and antifungal properties.[3] It is plausible that this compound could interact with cellular membranes or hydrophobic pockets of proteins due to its aromatic and lipophilic nature.

Potential areas of investigation for biological activity could include:

  • Cytotoxicity Assays: Evaluating the effect of the compound on the viability of various cancer cell lines.

  • Antimicrobial Assays: Testing for inhibitory activity against pathogenic fungi and bacteria.

  • Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly those with hydrophobic active sites.

A logical workflow for investigating the biological activity would start with in vitro screening, followed by more detailed mechanistic studies if promising activity is observed.

Biological_Investigation_Pathway In_Vitro_Screening In Vitro Screening (Cytotoxicity, Antimicrobial) Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Membrane Interaction) Hit_Identification->Mechanism_of_Action Active End Hit_Identification->End Inactive Target_Identification Target Identification Mechanism_of_Action->Target_Identification Lead_Optimization Lead Optimization for Drug Development Target_Identification->Lead_Optimization

Pathway for investigating biological activity.

Conclusion

This compound is a fluorescent molecule with predicted photophysical properties that make it a candidate for various applications in chemical and biological research. This guide provides a theoretical and practical framework for its synthesis and characterization. The provided protocols for synthesis and photophysical measurements offer a clear path for researchers to experimentally validate and expand upon the information presented herein. Further investigation into its biological activities may reveal its potential as a molecular probe or a scaffold for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Thermal Stability of N-Methyl-N-phenylnaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of N-Methyl-N-phenylnaphthalen-2-amine. Due to a lack of specific published data for this compound, this guide presents a thorough review of the methodologies used to assess the thermal stability of aromatic amines, along with available data for the closely related analogue, N-phenylnaphthalen-2-amine. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to understand and approach the thermal analysis of this and similar compounds.

Introduction

This compound is an aromatic amine of interest in various fields of chemical research and development. Understanding the thermal stability of this compound is critical for its safe handling, storage, and application, particularly in processes that involve elevated temperatures. Thermal stability data, such as decomposition temperature, melting point, and glass transition temperature, are essential for predicting the material's behavior and ensuring its integrity under thermal stress.

Currently, there is a notable absence of publicly available experimental data specifically detailing the thermal stability of this compound. This guide, therefore, aims to provide a robust framework for its thermal analysis by detailing the standard experimental protocols and presenting data from its parent compound, N-phenylnaphthalen-2-amine, as a surrogate.

Methodologies for Thermal Analysis of Aromatic Amines

The two primary techniques for assessing the thermal stability of solid organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique where the mass of a sample is measured over time as the temperature changes. This method is crucial for determining the temperature at which a compound begins to decompose.

Detailed Experimental Protocol for TGA:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: A small, representative sample of the compound (typically 5-10 mg) is accurately weighed into a tared TGA crucible. The crucible material (e.g., alumina, platinum) should be inert to the sample.

  • Experimental Setup:

    • The crucible is placed on the TGA's high-precision balance.

    • The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • The sample is equilibrated at a starting temperature (e.g., 30 °C).

    • The temperature is then ramped up at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point of the compound (e.g., 600 °C).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Detailed Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is then hermetically sealed.

  • Experimental Setup:

    • The sealed sample pan and an empty reference pan are placed in the DSC cell.

    • The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history.

    • For analysis, the sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal transitions.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The melting point (Tm) is typically determined as the onset or peak of the melting endotherm.

Thermal Properties of the Analogue Compound: N-phenylnaphthalen-2-amine

In the absence of specific data for this compound, the thermal properties of its parent compound, N-phenylnaphthalen-2-amine, are presented below as a reference. It is important to note that the addition of a methyl group can influence the thermal stability, and therefore, these values should be considered as approximations.

PropertyValueSource
Melting Point105-108 °C[1][2]
Boiling Point395-395.5 °C[2]
DecompositionEmits toxic fumes of nitrogen oxides when heated to decomposition.[3]

Visualized Workflows and Relationships

To aid in the understanding of the experimental processes and logical flows, the following diagrams have been generated using Graphviz.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis & Interpretation Sample Obtain Sample Weigh Weigh Sample Sample->Weigh TGA_Setup TGA Instrument Setup Weigh->TGA_Setup DSC_Setup DSC Instrument Setup Weigh->DSC_Setup TGA_Run Run TGA Experiment TGA_Setup->TGA_Run TGA_Data Acquire TGA Data (Mass vs. Temp) TGA_Run->TGA_Data Analyze_TGA Analyze TGA Curve (T_onset, T_max) TGA_Data->Analyze_TGA DSC_Run Run DSC Experiment DSC_Setup->DSC_Run DSC_Data Acquire DSC Data (Heat Flow vs. Temp) DSC_Run->DSC_Data Analyze_DSC Analyze DSC Thermogram (T_m, T_g, ΔH) DSC_Data->Analyze_DSC Report Generate Thermal Stability Report Analyze_TGA->Report Analyze_DSC->Report

Caption: Workflow for Thermal Stability Assessment.

Hazardous Decomposition Products

When subjected to high temperatures leading to decomposition, this compound, like its parent compound, is expected to produce hazardous fumes. The primary decomposition products are likely to include toxic oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3] Proper safety precautions, including adequate ventilation and personal protective equipment, should be used when handling this compound at elevated temperatures.

Conclusion and Recommendations

This technical guide has outlined the critical importance of understanding the thermal stability of this compound and has provided a detailed overview of the standard methodologies for its assessment. While specific experimental data for the N-methylated compound is not currently available, the thermal properties of the analogous N-phenylnaphthalen-2-amine serve as a useful, albeit approximate, reference.

It is strongly recommended that experimental studies employing Thermogravimetric Analysis and Differential Scanning Calorimetry be conducted on this compound to precisely determine its thermal stability profile. The detailed protocols provided in this guide offer a solid foundation for such investigations. The resulting data will be invaluable for ensuring the safe and effective use of this compound in research and development.

References

An Exploratory Technical Guide to the Potential Applications of N-Methyl-N-phenylnaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research and application data for N-Methyl-N-phenylnaphthalen-2-amine are limited in publicly available literature. This guide provides an in-depth exploration of its potential applications based on the well-documented properties of its parent compound, N-phenylnaphthalen-2-amine, and the known effects of N-methylation in medicinal chemistry and materials science. The experimental protocols and potential mechanisms described herein are intended to serve as a foundational resource for future research.

Introduction to this compound

This compound is an aromatic secondary amine with the molecular formula C₁₇H₁₅N.[1] It is a derivative of N-phenylnaphthalen-2-amine, distinguished by the presence of a methyl group on the nitrogen atom. This seemingly minor structural modification can have profound effects on the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The core structure, featuring a naphthalene moiety linked to a phenyl group via a nitrogen bridge, provides a rigid and electronically rich scaffold that is of interest in both materials science and medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its parent compound, N-phenylnaphthalen-2-amine, is presented below for comparison.

PropertyThis compoundN-phenylnaphthalen-2-amine
CAS Number 6364-05-2135-88-6
Molecular Formula C₁₇H₁₅NC₁₆H₁₃N
Molecular Weight 233.31 g/mol 219.28 g/mol
LogP (Predicted) 4.965.1
Topological Polar Surface Area 3.2 Ų12.03 Ų

Data for this compound is based on computational predictions where experimental data is unavailable.[1][2]

Potential Applications in Materials Science

The parent compound, N-phenylnaphthalen-2-amine, has historically been used as an antioxidant in rubber and polymers.[3][4] The N-methylated derivative may exhibit similar or enhanced properties.

Organic Electronics

A related isomer, N-(3-methylphenyl)naphthalen-2-amine, is utilized as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.[2] The N-methyl group in this compound could modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, potentially influencing its performance in similar applications.

Potential Applications in Drug Development

The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can significantly enhance the therapeutic properties of a lead compound.[5] N-methylation can improve metabolic stability by blocking N-dealkylation, increase membrane permeability, and enhance binding affinity to target proteins.

Pharmacological Exploration

While the specific biological targets of this compound are unknown, the parent compound, N-phenylnaphthalen-2-amine, has been studied for its biological effects. It has been shown to have phytotoxic properties, affecting photosynthesis in algae.[6] The proposed mechanism involves its action as a reactive compound within cell membranes, leading to cumulative damage.[6] The N-methylated version could exhibit altered potency or a different mechanism of action.

Synthesis and Experimental Protocols

Synthesis of N-phenylnaphthalen-2-amine (Parent Compound)

A common method for synthesizing N-phenylnaphthalen-2-amine involves the reaction of β-naphthol with aniline.

Experimental Protocol:

  • Combine 288 parts of β-naphthol, 220 parts of aniline, and 5 parts of phosphorous acid in a reaction vessel.

  • Heat the mixture to 173°C to initiate the elimination of water.

  • Allow the reaction temperature to rise to 230°C over a period of 4 hours, during which approximately 36 parts of water will be removed.

  • Upon completion, the crude product is worked up to yield N-phenyl-β-naphthylamine.[7]

This protocol typically yields a product with a melting point of 100-102°C.[7]

Potential Synthesis of this compound

The synthesis of this compound can be envisioned through the methylation of N-phenylnaphthalen-2-amine.

Hypothetical Experimental Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Mechanism of Action in a Biological Context

Drawing parallels from the parent compound's interaction with cell membranes, a potential signaling pathway for this compound could involve its integration into the lipid bilayer, leading to downstream cellular effects.

Hypothesized Signaling Pathway:

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane Compound N-Methyl-N- phenylnaphthalen-2-amine Membrane_Integration Membrane Integration Compound->Membrane_Integration Lipophilicity ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Integration->ROS_Production Disruption of Electron Transport Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Hypothesized signaling pathway for cellular effects of this compound.

Conclusion and Future Directions

While direct experimental data on this compound is sparse, the analysis of its parent compound and the established principles of N-methylation provide a strong foundation for future exploratory studies. Research into its synthesis, characterization, and evaluation in both materials science and biological systems is warranted. The potential for this compound to serve as a novel hole-transporting material, a metabolically stable drug candidate, or a unique biological probe makes it a compelling subject for further investigation. The experimental protocols and hypothesized pathways presented in this guide offer a starting point for researchers to unlock the potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Methyl-N-phenylnaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-Methyl-N-phenylnaphthalen-2-amine, a tertiary amine with potential applications in pharmaceutical and materials science research. The synthesis is presented as a two-step process. The initial step involves the formation of the intermediate, N-phenylnaphthalen-2-amine, through the amination of 2-naphthol with aniline. The subsequent step details the N-methylation of the secondary amine intermediate to yield the final product. Alternative synthetic routes, such as the Buchwald-Hartwig amination, are also discussed. This protocol includes comprehensive methodologies, quantitative data presented in tabular format, and a visual representation of the experimental workflow.

Introduction

N-aryl-2-naphthylamines and their derivatives are important structural motifs in medicinal chemistry and materials science. The introduction of a methyl group to the nitrogen atom can significantly alter the compound's physicochemical properties, including its basicity, nucleophilicity, and metabolic stability. This document outlines a reliable and scalable laboratory procedure for the synthesis of this compound.

Data Presentation

Table 1: Synthesis of N-phenylnaphthalen-2-amine via Amination of 2-Naphthol
ParameterValueReference
Starting Materials 2-Naphthol, Aniline[1]
Catalyst Phosphoric Acid[1]
Solvent o-Xylene/Isobutanol[1]
Reaction Temperature 230-240 °C[1]
Reaction Time 2-2.5 hours[1]
Yield 92%[1]
Purity >99%[1]
Table 2: N-Methylation of Secondary Amines (General Protocol)
ParameterValueReference
Starting Material N-arylamine
Methylating Agent Dimethyl Sulfate
Solvent Diethyl ether
Reaction Temperature Ice-salt bath cooling
Reaction Time 30 minutes
Product Form Viscous compound

Experimental Protocols

Step 1: Synthesis of N-phenylnaphthalen-2-amine

This protocol is adapted from a patented procedure for the amination of 2-naphthol.[1]

Materials:

  • 2-Naphthol

  • Aniline

  • 85% Phosphoric Acid

  • o-Xylene

  • Isobutanol

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-naphthol (1.0 equivalent) and aniline (1.065 equivalents).

  • Add 85% phosphoric acid (0.017 equivalents) to the reaction mixture.

  • Fill the Dean-Stark trap with a mixture of o-xylene and isobutanol.

  • Heat the reaction mixture with stirring. An azeotrope of aniline and water will begin to distill.

  • Continue heating until the reaction temperature reaches 230-240 °C and the theoretical amount of water has been collected in the Dean-Stark trap (approximately 2-2.5 hours).

  • Cool the reaction mixture to 130 °C.

  • Add a mixture of o-xylene and isobutanol to the cooled reaction mass.

  • Allow the mixture to cool further, which will cause the product to precipitate.

  • Collect the precipitate by filtration and wash it with an additional portion of the o-xylene/isobutanol mixture.

  • Dry the product under reduced pressure for 3 hours to obtain N-phenylnaphthalen-2-amine.

Alternative Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a milder alternative for the synthesis of N-phenylnaphthalen-2-amine.[2][3][4] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (e.g., 2-bromonaphthalene or 2-chloronaphthalene) with an amine (aniline) in the presence of a palladium catalyst, a phosphine ligand, and a base. While specific conditions for this exact transformation are not detailed in the provided search results, a general procedure can be adapted from the literature.

Step 2: N-Methylation of N-phenylnaphthalen-2-amine

This is a general protocol for the N-methylation of a secondary amine using dimethyl sulfate.

Materials:

  • N-phenylnaphthalen-2-amine

  • Dimethyl sulfate

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • In a round-bottom flask under a dry nitrogen atmosphere, dissolve N-phenylnaphthalen-2-amine (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the flask in an ice-salt bath.

  • Slowly add a solution of dimethyl sulfate (1.0 equivalent) in anhydrous diethyl ether to the cooled amine solution with stirring over a period of time.

  • After the addition is complete, continue to stir the reaction mixture for 30 minutes.

  • A viscous product will form.

  • Wash the product repeatedly with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound.

Note on Safety: Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of N-phenylnaphthalen-2-amine cluster_step2 Step 2: N-Methylation naphthol 2-Naphthol reaction1 Amination Reaction (230-240°C, 2-2.5h) naphthol->reaction1 aniline Aniline aniline->reaction1 catalyst1 Phosphoric Acid catalyst1->reaction1 workup1 Workup: Cooling, Precipitation, Filtration, Drying reaction1->workup1 Yield: 92% Purity: >99% intermediate N-phenylnaphthalen-2-amine workup1->intermediate reaction2 N-Methylation Reaction (Ice Bath, 30 min) intermediate->reaction2 dms Dimethyl Sulfate dms->reaction2 workup2 Workup: Washing, Drying reaction2->workup2 final_product This compound workup2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Quantification of N-Methyl-N-phenylnaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Considerations for Method Development

  • Analyte Stability: Aromatic amines can be susceptible to oxidation.[1] It is recommended to handle samples and standards with care, minimize exposure to light and air, and consider the use of antioxidants like ascorbic acid in the sample preparation and storage solutions.[1]

  • Internal Standard: The use of an internal standard (IS) is highly recommended to improve the accuracy and precision of the quantification. A suitable IS would be a structurally similar compound with a different retention time or mass-to-charge ratio. For instance, a deuterated analog of the analyte would be an ideal choice for GC-MS analysis.[2]

  • Method Validation: Any developed method must be thoroughly validated according to international guidelines (e.g., ICH, FDA) to ensure its suitability for the intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Method 1: High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD)

This method is suitable for the quantification of N-Methyl-N-phenylnaphthalen-2-amine in solution-based samples. Fluorescence detection is expected to provide high sensitivity and selectivity.

Experimental Protocol

1. Instrumentation and Columns

  • HPLC system with a binary or quaternary pump, autosampler, column oven, UV-Vis detector, and a fluorescence detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[1]

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (for mobile phase modification)[3]

  • This compound reference standard

  • Ascorbic acid (optional, as an antioxidant)[1]

3. Standard Preparation

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This solution should be stored in an amber vial at 2-8°C.[1]

  • Intermediate Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the stock standard solution to 10 mL with methanol.

  • Working Standard Solutions: Prepare a series of working standards by further diluting the intermediate standard solution with the mobile phase to cover the desired concentration range (e.g., 0.05 - 10 µg/mL).

4. Sample Preparation

  • The sample preparation will be matrix-dependent. For a simple solution, a direct dilution with the mobile phase may be sufficient.

  • For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.

5. Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program (Example):

    Time (min) %B
    0 40
    10 95
    12 95
    12.1 40

    | 15 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector Wavelengths:

    • UV: Monitor at an appropriate wavelength determined by UV scan of the analyte.

    • Fluorescence: Excitation and emission wavelengths should be optimized. Based on the parent compound, N-phenyl-2-naphthylamine, initial wavelengths can be explored around Ex: 280 nm and Em: 390 nm.[1]

6. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time from the standard injection.

  • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the working standards.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Hypothetical Quantitative Data

The following tables represent the type of data that would be generated during method validation.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area
0.05 15,234
0.1 30,123
0.5 155,678
1.0 310,456
5.0 1,548,932
10.0 3,099,876

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Precision and Accuracy

QC Level Concentration (µg/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=18) Accuracy (%Recovery)
Low 0.15 < 5% < 5% 95 - 105%
Mid 2.5 < 3% < 3% 98 - 102%

| High | 7.5 | < 3% | < 3% | 98 - 102% |

Table 3: Detection and Quantification Limits

Parameter Value (µg/mL)
Limit of Detection (LOD) ~0.015

| Limit of Quantification (LOQ) | ~0.05 |

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_FLD_Detection UV & Fluorescence Detection C18_Column->UV_FLD_Detection Data_Acquisition Data Acquisition UV_FLD_Detection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC-UV/FLD workflow for this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity and is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol

1. Instrumentation and Columns

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher selectivity).

  • Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

2. Reagents and Materials

  • Helium (carrier gas, 99.999% purity)[2]

  • Solvents for extraction (e.g., dichloromethane, hexane, ethyl acetate) of high purity.

  • This compound reference standard.

  • Deuterated this compound (if available, as internal standard).

3. Standard Preparation

  • Prepare stock, intermediate, and working standard solutions as described in the HPLC method, using a volatile solvent compatible with GC analysis (e.g., ethyl acetate).

4. Sample Preparation

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of aqueous sample, add a suitable internal standard.

    • Add 5 mL of an appropriate organic solvent (e.g., dichloromethane).[2]

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.

5. GC-MS Conditions

  • Injector Temperature: 300°C[2]

  • Injection Mode: Splitless (1 µL injection volume)[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program (Example):

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 20°C/min to 320°C, hold for 5 minutes.[2]

  • MS Transfer Line Temperature: 280°C[2]

  • Ion Source Temperature: 230°C[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode:

    • Full Scan: To identify characteristic fragment ions.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor the molecular ion and/or characteristic fragment ions of this compound and the internal standard. For the related compound N-phenyl-2-naphthylamine, transitions like m/z 219→217 and 219→115 are used.[2] Similar transitions would need to be determined for the methylated analog.

6. Data Analysis

  • Identify the analyte and internal standard peaks in the chromatogram.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Hypothetical Quantitative Data

Table 4: Linearity Data (GC-MS)

Concentration (ng/mL) Analyte/IS Peak Area Ratio
1 0.025
5 0.128
20 0.515
50 1.275
100 2.550
200 5.100

| Correlation Coefficient (r²) | > 0.998 |

Table 5: Precision and Accuracy (GC-MS)

QC Level Concentration (ng/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=18) Accuracy (%Recovery)
Low 3 < 10% < 10% 90 - 110%
Mid 75 < 5% < 5% 95 - 105%

| High | 150 | < 5% | < 5% | 95 - 105% |

Table 6: Detection and Quantification Limits (GC-MS)

Parameter Value (ng/mL)
Limit of Detection (LOD) ~0.3

| Limit of Quantification (LOQ) | ~1.0 |

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_MS_System GC-MS System Standard_Prep->GC_MS_System Sample_Extraction Sample Extraction (LLE) Sample_Extraction->GC_MS_System DB5_Column DB-5MS Column GC_MS_System->DB5_Column MS_Detection MS Detection (SIM/MRM) DB5_Column->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: GC-MS workflow for this compound.

References

Application Notes and Protocols: N-Methyl-N-phenylnaphthalen-2-amine in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the use of N-Methyl-N-phenylnaphthalen-2-amine in organic electronics is limited. The following application notes and protocols are based on the well-documented properties and applications of the closely related parent compound, N-phenylnaphthalen-2-amine , and its derivatives. The projected impact of the N-methylation is discussed based on established principles in organic electronics material design.

Introduction

N-phenylnaphthalen-2-amine and its derivatives are a class of aromatic amines that have garnered interest in the field of organic electronics, primarily for their potential as hole-transporting materials (HTMs). Their rigid, planar aromatic structures provide good charge-hopping pathways, a key characteristic for efficient charge transport in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The addition of a methyl group to the amine nitrogen is a common synthetic modification aimed at tuning the material's physical and electronic properties.

Potential Applications in Organic Electronics

This compound is anticipated to function effectively as a component in the hole transport layer (HTL) of various organic electronic devices.

  • Organic Light-Emitting Diodes (OLEDs): As an HTL material, it would facilitate the injection of holes from the anode (typically Indium Tin Oxide - ITO) and their transport to the emissive layer, contributing to higher device efficiency and stability.

  • Perovskite Solar Cells (PSCs): In PSCs, derivatives of N-phenylnaphthalen-2-amine have been investigated as HTMs that extract holes from the perovskite absorber layer and transport them to the electrode.

  • Organic Photovoltaics (OPVs): Similar to its role in PSCs, it could be employed as a hole-selective contact to facilitate charge extraction from the photoactive layer.

Data Presentation: Physicochemical Properties

The following table summarizes the known properties of the parent compound, N-phenylnaphthalen-2-amine, which serve as a baseline for understanding the properties of its N-methylated counterpart.

PropertyValue
Molecular Formula C₁₆H₁₃N
Molecular Weight 219.28 g/mol
Appearance White to yellow or gray to tan solid
Melting Point 107-109 °C
Boiling Point 395.5 °C at 760 mmHg
Solubility Insoluble in water

Experimental Protocols

Synthesis of N-phenyl-2-naphthylamine (Parent Compound)

A common synthetic route is the condensation reaction between 2-naphthol and aniline.

Materials:

  • 2-naphthol

  • Aniline

  • Phosphorous acid (catalyst)

  • High-boiling point solvent (e.g., o-xylene)

Procedure:

  • Combine 2-naphthol (1.0 equivalent), aniline (1.2 equivalents), and a catalytic amount of phosphorous acid in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • Add the solvent and heat the mixture to reflux.

  • Continuously remove the water generated during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup to remove the catalyst and excess aniline.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_synthesis Synthesis of N-phenyl-2-naphthylamine start Reactants: 2-naphthol Aniline Catalyst reaction Reflux with water removal start->reaction workup Aqueous Workup reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product N-phenyl-2-naphthylamine purification->product

Caption: Experimental workflow for the synthesis of N-phenyl-2-naphthylamine.

Fabrication of a Hole-Only Device for Characterization

This protocol allows for the evaluation of the hole-transporting properties of the material.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • This compound

  • High work function metal for top contact (e.g., Gold (Au) or Molybdenum(VI) oxide (MoO₃)/Aluminum (Al))

  • Organic solvents (e.g., chlorobenzene, toluene)

  • Cleaning solvents (Deionized water, acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry with a stream of nitrogen and treat with UV-ozone to improve the work function and remove organic contaminants.

  • HTL Deposition: Dissolve this compound in a suitable solvent and spin-coat the solution onto the ITO substrate to form a thin film (typically 30-50 nm). Anneal the film to remove residual solvent.

  • Top Electrode Deposition: Transfer the substrate to a high-vacuum thermal evaporator and deposit the top electrode.

  • Device Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation.

  • Characterization: Measure the current density-voltage (J-V) characteristics to determine the hole mobility of the material.

Mandatory Visualization: Signaling Pathways and Logical Relationships

The introduction of a methyl group is a deliberate modification to influence the material's properties. The following diagram illustrates the expected structure-property relationships.

G Impact of N-Methylation on Material Properties cluster_properties Altered Properties parent N-phenylnaphthalen-2-amine modification N-Methylation parent->modification methylated This compound modification->methylated prop1 Increased Solubility methylated->prop1 prop2 Disrupted π-π stacking -> Amorphous Morphology methylated->prop2 prop3 Electron Donating Effect -> Higher HOMO Level methylated->prop3 prop4 Steric Hindrance -> Modified Molecular Packing methylated->prop4

Caption: Logical relationships of property changes due to N-methylation.

Application Notes and Protocols: N-Methyl-N-phenylnaphthalen-2-amine as a Fluorescent Probe in Biological Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-aryl-naphthalenamine derivatives are a class of fluorescent molecules known as fluorophores, which exhibit environment-sensitive fluorescence. This property makes them valuable tools in biological research, particularly for investigating cellular membranes and protein interactions. N-phenyl-1-naphthylamine (NPN) is a classic example of such a probe. It displays weak fluorescence in aqueous environments but exhibits a significant increase in fluorescence quantum yield upon binding to hydrophobic regions, such as the lipid bilayers of cell membranes or hydrophobic pockets in proteins. This solvatochromic behavior allows for the study of membrane integrity, permeability, and the binding of molecules to proteins.[1][2][3]

The addition of a methyl group to the amine nitrogen to form N-Methyl-N-phenylnaphthalen-2-amine is hypothesized to subtly alter its photophysical properties, such as quantum yield and lifetime, and could potentially influence its binding characteristics and cellular uptake. These notes provide a framework for the potential application of this compound as a fluorescent probe in biological imaging, drawing parallels from the established use of NPN.

Data Presentation

The following tables summarize the photophysical and physical properties of the related compound N-phenyl-1-naphthylamine (NPN) and the physical properties of N-phenyl-2-naphthylamine. This data can serve as a baseline for characterization of this compound.

Table 1: Photophysical Properties of N-phenyl-1-naphthylamine (NPN)

PropertyValueReference
Excitation Wavelength (λex)337 nm[3]
Emission Wavelength (λem)407 nm (in hydrophobic environments)[3]
Quantum Yield (Φ)Low in water, high in nonpolar solvents[1][2]
Dissociation Constant (Kd) for OBP1.67 µM[3]

Table 2: Physical and Chemical Properties of N-phenyl-2-naphthylamine

PropertyValueReference
Molecular FormulaC16H13N[4]
Molecular Weight219.28 g/mol [4]
Melting Point105-108 °C
Boiling Point395-395.5 °C
AppearanceWhite to yellow crystals or gray to tan flakes/powder[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

While a specific protocol for the N-methylation of N-phenylnaphthalen-2-amine was not found, a general approach can be adapted from established methods for the N-methylation of secondary amines. One common method involves reductive amination or direct alkylation. The following is a generalized protocol based on the N-methylation of related compounds.

Materials:

  • N-phenylnaphthalen-2-amine

  • A methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

  • Reaction flask with a magnetic stirrer

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

  • Dissolve N-phenylnaphthalen-2-amine in the anhydrous aprotic solvent in the reaction flask.

  • Add the non-nucleophilic base to the solution.

  • Slowly add the methylating agent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Note: This is a generalized procedure and requires optimization for this specific substrate.

Protocol 2: Assessment of Bacterial Outer Membrane Permeability using NPN (Adaptable for this compound)

This protocol is adapted from the use of NPN to assess the integrity of the outer membrane of Gram-negative bacteria.[3]

Materials:

  • Mid-log phase culture of Gram-negative bacteria (e.g., E. coli)

  • Phosphate-buffered saline (PBS) or another appropriate buffer

  • This compound stock solution (e.g., 1 mM in ethanol or DMSO)

  • Membrane-permeabilizing agent (positive control, e.g., polymyxin B)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Harvest bacterial cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).

  • Add this compound to the cell suspension to a final concentration of 10 µM.

  • Incubate for a defined period (e.g., 5-10 minutes) to allow the probe to partition into the outer membrane.

  • Measure the baseline fluorescence (Excitation/Emission maxima to be determined for the methylated compound, start with values for NPN: ~340 nm excitation, ~410 nm emission).

  • Add the membrane-permeabilizing agent or the experimental compound and immediately begin recording the fluorescence intensity over time.

  • An increase in fluorescence indicates that the agent has disrupted the outer membrane, allowing the probe to enter the hydrophobic phospholipid bilayer of the inner membrane.

Protocol 3: Competitive Binding Assay for Odorant-Binding Proteins (OBPs) using NPN (Adaptable)

This protocol describes a competitive binding assay using NPN as a fluorescent reporter for the binding of ligands to odorant-binding proteins (OBPs), and can be adapted for this compound.[3]

Materials:

  • Purified OBP solution (e.g., 2 µM in a suitable buffer)

  • This compound stock solution (e.g., 1 mM in methanol)

  • Test ligands (potential binding partners for the OBP)

  • Fluorometer with a cuvette holder

Procedure:

  • Place the OBP solution into the cuvette.

  • Gradually add the this compound stock solution while mixing gently.

  • Measure the fluorescence intensity at the emission maximum after each addition until saturation is reached. This is to determine the binding affinity of the probe itself.

  • For the competitive assay, use a fixed concentration of OBP (e.g., 2 µM) and the fluorescent probe (e.g., 1 µM).

  • Add increasing concentrations of the test ligand.

  • Monitor the decrease in fluorescence intensity as the test ligand displaces the fluorescent probe from the OBP binding pocket.

  • Plot the fluorescence intensity against the ligand concentration to determine the IC50, which can then be used to calculate the dissociation constant (Kd) of the ligand.

Visualizations

The following diagrams illustrate the general workflows and principles described in the protocols.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Bacteria, Mammalian Cells) staining Cell Staining with Probe cell_culture->staining probe_prep Prepare Probe Stock (this compound) probe_prep->staining treatment Treatment with Test Compound staining->treatment imaging Fluorescence Microscopy or Fluorometry treatment->imaging quantification Image/Data Quantification imaging->quantification interpretation Interpretation of Results quantification->interpretation

Caption: General experimental workflow for biological imaging using a fluorescent probe.

signaling_pathway cluster_membrane Bacterial Cell OM Outer Membrane (OM) IM Inner Membrane (IM) (Hydrophobic) Probe_in Fluorescent Probe (High Fluorescence) IM->Probe_in Fluorescence Increase Periplasm Periplasm (Aqueous) Periplasm->IM Partitioning into IM Probe_out Fluorescent Probe (Low Fluorescence) Probe_out->Periplasm Passive Diffusion Permeabilizer Membrane Permeabilizing Agent Permeabilizer->OM Disrupts OM

Caption: Mechanism of fluorescence activation for membrane permeability assessment.

References

Application Notes and Protocols for N,N'-diphenyl-N,N'-bis(1-naphthyl)-benzidine (NPB) in OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data or established protocols for the application of N-Methyl-N-phenylnaphthalen-2-amine in Organic Light-Emitting Diodes (OLEDs). Therefore, these application notes and protocols are based on the closely related and widely utilized hole transport material (HTM), N,N'-diphenyl-N,N'-bis(1-naphthyl)-benzidine (NPB) . NPB is a benchmark material for the hole transport layer (HTL) in OLEDs, and its well-documented properties and performance provide a strong foundation for understanding the role of diarylamine-based compounds in these devices.

Introduction to NPB as a Hole Transport Material

N,N'-diphenyl-N,N'-bis(1-naphthyl)-benzidine (NPB) is a small molecule organic semiconductor renowned for its excellent hole transport properties, high thermal stability, and good morphological stability, making it a cornerstone material in the fabrication of efficient and long-lasting OLEDs.[1][2] Its primary function within an OLED is to facilitate the efficient transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. The molecular structure of NPB, featuring triphenylamine and naphthalene moieties, provides a high highest occupied molecular orbital (HOMO) energy level, which allows for efficient hole injection from common anodes like indium tin oxide (ITO).[3][4]

Physicochemical and Optoelectronic Properties of NPB

A summary of the key properties of NPB relevant to its application in OLEDs is presented in the table below. These parameters are crucial for device engineering and performance optimization.

PropertyValueReference
Chemical Formula C44H32N2[1]
Molecular Weight 588.74 g/mol [1]
Highest Occupied Molecular Orbital (HOMO) 5.4 - 5.5 eV[1][3]
Lowest Unoccupied Molecular Orbital (LUMO) 2.4 eV[1]
Hole Mobility 3 x 10⁻⁴ - 7.64 x 10⁻⁴ cm²/V·s[3][5]
Glass Transition Temperature (Tg) 95 - 98 °C[1][6]
Melting Point 279 - 283 °C[1]
Appearance Off-White Powder[1]
Fluorescence Emission (in THF) 450 nm[1]

Application in OLED Devices: Performance Data

NPB is a versatile hole transport material used in a variety of OLED device architectures. The following table summarizes the performance of representative OLEDs employing NPB as the hole transport layer.

Device StructureMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum External Quantum Efficiency (EQE) (%)Reference
ITO/NPB/Alq₃/Al76002.75-[6][7]
ITO/NPB/NPB:DCJTB:C545T/NPB/DNA/BCP/Alq₃/LiF/Al (White OLED)13,60012.3> 20[1]
ITO/Me-4PACz/NPB/Alq₃/LiF/Al (with SAM)32,290-1.77[8]
ITO/m-MTDATA/NPB/BCP/Alq₃/LiF/Al (Blue OLED)--1.38[9]

Experimental Protocols

Synthesis of N,N'-diphenyl-N,N'-bis(1-naphthyl)-benzidine (NPB)

A general synthetic route to NPB involves the Ullmann condensation reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product benzidine Benzidine reaction benzidine->reaction iodonaphthalene 1-Iodonaphthalene iodonaphthalene->reaction diphenylamine Diphenylamine diphenylamine->reaction catalyst Copper Catalyst catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent High-boiling Solvent (e.g., o-dichlorobenzene) solvent->reaction NPB NPB reaction->NPB Ullmann Condensation

Caption: Synthetic pathway for NPB.

Procedure:

  • Combine benzidine, 1-iodonaphthalene, and a copper catalyst (e.g., copper powder or copper(I) iodide) in a high-boiling point solvent such as o-dichlorobenzene.

  • Add a base, for example, potassium carbonate.

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • After the reaction is complete (monitored by techniques like TLC), cool the mixture and filter it to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified, typically through column chromatography followed by sublimation to achieve the high purity required for OLED applications.

Fabrication of a Standard Multilayer OLED using NPB

This protocol describes the fabrication of a standard green-emitting OLED with the structure: ITO / NPB (HTL) / Alq₃ (EML/ETL) / LiF (EIL) / Al (Cathode).

Device Architecture:

G cluster_device OLED Device Structure ITO ITO (Anode) NPB NPB (Hole Transport Layer) ITO->NPB Hole Injection Alq3 Alq3 (Emissive & Electron Transport Layer) NPB->Alq3 Hole Transport LiF LiF (Electron Injection Layer) Alq3->LiF Electron Transport recombination Exciton Recombination Al Al (Cathode) LiF->Al Electron Injection Glass Glass Substrate Glass->ITO light hv recombination->light Light Emission

Caption: Standard OLED device architecture.

Protocol:

  • Substrate Preparation:

    • Start with patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the ITO surface with oxygen plasma or UV-ozone to improve the work function and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

    • Deposit a 60 nm thick layer of NPB as the hole transport layer. The deposition rate should be maintained at 1-2 Å/s.

    • Subsequently, deposit a 50 nm thick layer of Tris(8-hydroxyquinolinato)aluminum (Alq₃) as the emissive and electron transport layer at a similar deposition rate.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit a 1 nm thick layer of Lithium Fluoride (LiF) as the electron injection layer at a rate of 0.1-0.2 Å/s.

    • Finally, deposit a 100-200 nm thick layer of Aluminum (Al) as the cathode at a rate of 5-10 Å/s.

  • Encapsulation:

    • After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a glovebox filled with nitrogen or argon) to prevent degradation from moisture and oxygen. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.

Characterization of OLED Devices

The following workflow outlines the key characterization steps to evaluate the performance of the fabricated OLEDs.

G cluster_workflow OLED Characterization Workflow cluster_outputs Key Performance Metrics fab Device Fabrication ivl Current-Voltage-Luminance (I-V-L) Measurement fab->ivl el Electroluminescence (EL) Spectrum Measurement ivl->el eff Efficiency Calculation (Current, Power, EQE) ivl->eff turn_on Turn-on Voltage ivl->turn_on luminance Maximum Luminance ivl->luminance el->eff color Color Coordinates (CIE) el->color lifetime Operational Lifetime Measurement eff->lifetime efficiency Efficiencies eff->efficiency stability Device Stability lifetime->stability

Caption: OLED characterization workflow.

  • Current-Voltage-Luminance (I-V-L) Characteristics: Measured using a source meter and a photodiode or a spectroradiometer. This provides information on the turn-on voltage, luminance, and current density.

  • Electroluminescence (EL) Spectra: Measured with a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

  • Efficiency Calculations:

    • Current Efficiency (cd/A): Calculated from the luminance and current density data.

    • Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.

    • External Quantum Efficiency (EQE) (%): Calculated from the number of photons emitted per injected charge carrier.

  • Operational Lifetime: The device is operated at a constant current, and the time taken for the initial luminance to decrease to 50% (LT₅₀) or 80% (LT₈₀) is measured.[10]

Conclusion

References

Application Notes and Protocols: N-Methyl-N-phenylnaphthalen-2-amine as a Hole Transport Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylnaphthalen-2-amine and its parent compound, N-phenylnaphthalen-2-amine, are aromatic amine compounds that have garnered interest as hole transport materials (HTMs) in organic electronic devices. Their molecular structure, featuring naphthalene and phenyl groups, facilitates the transport of positive charge carriers (holes). This property makes them suitable for use in the hole transport layer (HTL) of Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs), where they play a crucial role in enhancing device efficiency and stability. This document provides an overview of the application of these materials, including their synthesis, physical properties, and protocols for their incorporation into electronic devices.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The data and protocols presented here are substantially based on its parent compound, N-phenylnaphthalen-2-amine, and its derivatives. These should be considered as a starting point for research and development with the methylated analogue.

Physicochemical and Electronic Properties

PropertyValueCompound ReferenceNotes
Ionization Potential (HOMO) 7.15 eVN-phenylnaphthalen-2-amineThe HOMO level should be well-aligned with the valence band of the adjacent active layer (e.g., perovskite) for efficient hole extraction.
Hole Mobility 2.98 x 10⁻² cm² V⁻¹ s⁻¹ to 4.18 x 10⁻³ cm² V⁻¹ s⁻¹N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives (CP1, CP2)[1]High hole mobility is crucial for efficient charge transport and to minimize charge recombination within the device.[1]
Molecular Weight 219.28 g/mol N-phenylnaphthalen-2-amineThe addition of a methyl group to form this compound will slightly increase the molecular weight.
Appearance Light gray to gray powderN-phenylnaphthalen-2-amineThe physical appearance is expected to be similar for the methylated derivative.

Synthesis Protocols

Synthesis of N-phenyl-2-naphthylamine

A common method for the synthesis of N-phenyl-2-naphthylamine involves the amination of 2-naphthol with aniline in the presence of a catalyst.

Materials:

  • 2-naphthol

  • Aniline

  • Phosphoric acid (85% solution)

  • o-xylene/isobutanol mixture

Procedure:

  • Combine 2-naphthol and aniline in an equivalent ratio of 1:1.065 in a reaction vessel equipped with a phase separator.

  • Add 85% phosphoric acid as a catalyst, with an equivalent ratio of 1:0.017 relative to the 2-naphthol.

  • Fill the phase separator with an o-xylene/isobutanol mixture.

  • Heat the reaction mixture to reflux for 2-2.5 hours, continuously removing the water byproduct via the phase separator.

  • After the reaction is complete, process the final product with the o-xylene/isobutanol mixture using the phase separator.

  • The product can be further purified by vacuum distillation. This method can yield a product with a purity of over 99%.

N-Methylation of N-phenyl-2-naphthylamine (General Protocol)

While a specific protocol for the N-methylation of N-phenyl-2-naphthylamine was not found, a general approach using a methylating agent can be proposed.

Materials:

  • N-phenyl-2-naphthylamine

  • A suitable base (e.g., sodium hydride)

  • A methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide)

Procedure:

  • Dissolve N-phenyl-2-naphthylamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the amine.

  • Slowly add the methylating agent to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by a suitable technique like thin-layer chromatography (TLC).

  • Quench the reaction carefully with water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Experimental Protocols for Device Fabrication

The following are generalized protocols for the fabrication of OLEDs and perovskite solar cells using an arylamine-based HTL. These should be adapted and optimized for this compound.

OLED Device Fabrication

Substrate Preparation:

  • Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).

  • Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

Device Layer Deposition: The device layers are typically deposited by thermal evaporation in a high-vacuum chamber.

  • Hole Injection Layer (HIL) (Optional but recommended): Deposit a thin layer (e.g., 5-10 nm) of a suitable HIL material onto the ITO.

  • Hole Transport Layer (HTL): Thermally evaporate this compound to a thickness of 20-50 nm. The evaporation rate should be carefully controlled.

  • Emissive Layer (EML): Deposit the light-emitting organic material (e.g., 30-60 nm).

  • Electron Transport Layer (ETL): Deposit a suitable electron-transporting material (e.g., 20-40 nm).

  • Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of a low work function material like lithium fluoride (LiF).

  • Cathode: Deposit a metal cathode (e.g., 100 nm of aluminum).

Encapsulation: To prevent degradation from moisture and oxygen, the completed device should be encapsulated in an inert atmosphere (e.g., a glovebox) using a suitable sealant and a glass lid.

Perovskite Solar Cell Fabrication (p-i-n Inverted Structure)

Substrate and HTL Preparation:

  • Clean ITO-coated glass substrates as described for OLEDs.

  • Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene or toluene). Additives like 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are often included to improve conductivity and performance.

  • Spin-coat the HTL solution onto the ITO substrate and anneal at an optimized temperature.

Perovskite Layer Deposition:

  • Prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).

  • Spin-coat the perovskite solution onto the HTL.

  • During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

  • Anneal the film on a hotplate to form the crystalline perovskite layer.

Electron Transport and Electrode Layers:

  • Deposit an ETL, commonly a fullerene derivative like PC₆₁BM, by spin-coating or thermal evaporation.

  • Deposit a buffer layer like BCP (bathocuproine) via thermal evaporation.

  • Finally, thermally evaporate a metal electrode (e.g., silver or gold).

Visualizations

experimental_workflow_OLED cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Hole Injection Layer UV_Ozone->HIL HTL HTL (N-Methyl-N- phenylnaphthalen-2-amine) HIL->HTL EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Workflow for OLED fabrication.

experimental_workflow_PSC cluster_prep Substrate Preparation cluster_layers Layer Deposition (Spin-Coating) cluster_electrode Electrode Deposition ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning HTL HTL (N-Methyl-N- phenylnaphthalen-2-amine) Cleaning->HTL Perovskite Perovskite Layer HTL->Perovskite ETL Electron Transport Layer Perovskite->ETL Electrode Metal Electrode (Ag/Au) ETL->Electrode

Caption: Workflow for Perovskite Solar Cell fabrication.

energy_level_diagram cluster_oled OLED Energy Levels Anode Anode (ITO) HIL HIL HTL HTL EML EML ETL ETL Cathode Cathode (Al) Anode_LUMO Anode_HOMO HIL_HOMO Anode_HOMO->HIL_HOMO Hole Injection HIL_LUMO HTL_HOMO HIL_HOMO->HTL_HOMO Hole Transport HTL_LUMO EML_HOMO HTL_HOMO->EML_HOMO EML_LUMO ETL_LUMO ETL_LUMO->EML_LUMO Electron Transport ETL_HOMO Cathode_LUMO Cathode_LUMO->ETL_LUMO Electron Injection Cathode_HOMO recombination recombination_label Recombination (Light Emission)

Caption: Energy level diagram for an OLED.

References

"methodology for studying the kinetics of N-Methyl-N-phenylnaphthalen-2-amine reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylnaphthalen-2-amine and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. Understanding the kinetics of the formation of these tertiary diarylamines is crucial for optimizing reaction conditions, scaling up syntheses, and ensuring product quality. This document provides a detailed methodology for studying the kinetics of the synthesis of this compound, focusing on the widely used Buchwald-Hartwig amination reaction. The protocols outlined here are designed to be adaptable for related N-arylation reactions.

Reaction Overview: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2][3] The synthesis of this compound typically involves the cross-coupling of an aryl halide or triflate (e.g., 2-bromonaphthalene) with a secondary amine (N-methylaniline) in the presence of a palladium catalyst, a phosphine ligand, and a base.

The generally accepted catalytic cycle involves several key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base to form a palladium amide complex, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4][5]

Experimental Protocols

General Protocol for Kinetic Experiments

This protocol outlines a general procedure for setting up and running kinetic experiments for the Buchwald-Hartwig amination to synthesize this compound.

Materials:

  • Reactants: 2-bromonaphthalene, N-methylaniline

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: e.g., Xantphos, BrettPhos

  • Base: e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous toluene or dioxane

  • Internal Standard: e.g., Dodecane, Mesitylene (for GC/HPLC and NMR, respectively)

  • Reaction Vessels: Schlenk tubes or oven-dried vials with screw caps and PTFE septa

  • Inert Atmosphere: Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of 2-bromonaphthalene, N-methylaniline, and the internal standard in the chosen anhydrous solvent. This allows for accurate and reproducible addition of reactants.

    • Prepare a stock solution of the palladium precursor and the ligand. Pre-mixing the catalyst and ligand can aid in the formation of the active catalytic species.

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the base to the reaction vessel.

    • Add the appropriate volumes of the stock solutions of the aryl halide, amine, and internal standard.

    • Initiate the reaction by adding the catalyst/ligand stock solution. The total reaction volume should be consistent across all experiments.

  • Reaction Monitoring:

    • Maintain the reaction at a constant temperature using a thermostatically controlled oil bath or heating block.

    • At specified time intervals, withdraw aliquots from the reaction mixture using a gas-tight syringe.

    • Quench the reaction in the aliquot immediately by diluting with a suitable solvent (e.g., ethyl acetate) and/or adding a quenching agent (e.g., a small amount of dilute acid to neutralize the base).

  • Sample Analysis:

    • Analyze the quenched aliquots using a pre-calibrated analytical technique such as HPLC or GC-FID to determine the concentrations of reactants and products.

Protocol for In-situ NMR Kinetic Monitoring

In-situ NMR spectroscopy allows for real-time monitoring of the reaction without the need for sampling and quenching.[1]

Procedure:

  • Sample Preparation:

    • In a glovebox, add the base, 2-bromonaphthalene, N-methylaniline, and an internal standard (e.g., mesitylene) to an NMR tube.

    • Add the deuterated, anhydrous solvent (e.g., toluene-d₈).

    • Prepare a separate small volume of a concentrated solution of the catalyst and ligand.

  • NMR Spectrometer Setup:

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.

    • Acquire a spectrum of the initial mixture before the addition of the catalyst to serve as the t=0 reference.

  • Reaction Initiation and Monitoring:

    • Carefully inject the catalyst solution into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Automated acquisition programs are typically used for this purpose.

  • Data Analysis:

    • Integrate the signals corresponding to the reactants, product, and the internal standard in each spectrum.

    • The relative integrals will be used to determine the concentration of each species over time.

Data Presentation: Illustrative Kinetic Data

The following tables present illustrative quantitative data for a model reaction: the palladium-catalyzed coupling of 2-bromonaphthalene with N-methylaniline. This data is provided to demonstrate the application of the kinetic analysis methodology.

Table 1: Time-Course Concentration Data

Time (min)[2-bromonaphthalene] (M)[N-methylaniline] (M)[Product] (M)
00.10000.12000.0000
100.08550.10550.0145
200.07310.09310.0269
300.06250.08250.0375
600.04230.06230.0577
900.02870.04870.0713
1200.01950.03950.0805
1800.00890.02890.0911

Table 2: Initial Rate Data for Determination of Reaction Order

Initial [2-bromonaphthalene] (M)Initial [N-methylaniline] (M)Initial [Pd₂(dba)₃] (mM)Initial Rate (M/s)
0.100.120.0052.50 x 10⁻⁵
0.200.120.0054.98 x 10⁻⁵
0.100.240.0052.52 x 10⁻⁵
0.100.120.0105.05 x 10⁻⁵

Table 3: Rate Constants at Different Temperatures and Calculated Activation Energy

Temperature (K)Rate Constant, k (M⁻¹s⁻¹)
3530.0025
3630.0048
3730.0089
Calculated Activation Energy (Ea) 65.7 kJ/mol

Visualization of Workflows and Pathways

Experimental Workflow for Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactant Stock Solutions setup Reaction Setup (Inert Atmosphere) prep_reactants->setup prep_catalyst Prepare Catalyst Stock Solution initiate Initiate Reaction (Add Catalyst) prep_catalyst->initiate setup->initiate monitor Monitor at Constant T initiate->monitor sampling Aliquot Sampling & Quenching monitor->sampling hplc HPLC/GC Analysis sampling->hplc data_proc Data Processing & Kinetic Modeling hplc->data_proc catalytic_cycle Pd0 Pd(0)Ln OA_complex L Pd(II) (Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex L Pd(II) (Ar)(Amine) OA_complex->Amine_complex Amine Coordination Amide_complex L Pd(II) (Ar)(Amido) Amine_complex->Amide_complex Deprotonation (Base) Amide_complex->Pd0 Product Ar-Amine Amide_complex->Product Reductive Elimination ArX Ar-X Amine Amine

References

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Methyl-N-phenylnaphthalen-2-amine Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of N-Methyl-N-phenylnaphthalen-2-amine.

The synthesis of this compound is typically a two-step process:

  • Step 1: N-Arylation. Formation of the intermediate, N-phenylnaphthalen-2-amine, via a cross-coupling reaction. The two most common methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann Condensation (copper-catalyzed).

  • Step 2: N-Methylation. Addition of a methyl group to the secondary amine intermediate.

This guide addresses common issues and optimization strategies for both steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Step 1: N-Arylation (Synthesis of N-phenylnaphthalen-2-amine)

Q1: My N-arylation reaction (Buchwald-Hartwig) has a low yield. What are the most common causes?

A1: Low yields in Buchwald-Hartwig aminations are frequently due to one or more of the following factors:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently or is being deactivated. Ensure your palladium precatalyst is of good quality and the phosphine ligand has not been oxidized. Using pre-formed catalysts can sometimes improve results.

  • Inappropriate Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered substrates like a naphthalenamine, bulky electron-rich ligands (e.g., biarylphosphines like XPhos or RuPhos) are often required.[1]

  • Base Selection and Strength: The base is crucial for deprotonating the amine. Sodium tert-butoxide (NaOt-Bu) is a strong, effective base, but weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, sometimes preventing side reactions with sensitive functional groups.[2]

  • Solvent Issues: The solvent must be anhydrous and deoxygenated. Toluene, dioxane, and DMF are commonly used. DMF can sometimes lead to side reactions, but it can also improve solubility.[2][3]

  • Oxygen Contamination: The catalytic cycle is sensitive to oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen).

Q2: I am seeing a significant amount of a dehalogenated naphthalene byproduct. How can I prevent this?

A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[4][5] To minimize this:

  • Lower the Reaction Temperature: This side reaction can become more prominent at higher temperatures. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

  • Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to palladium black precipitation and promote side reactions. Ensure an adequate ratio (typically 1.5:1 to 2:1 for monodentate ligands).

  • Choose a Different Ligand: Some ligands are more prone to promoting hydrodehalogenation. Experiment with different classes of bulky phosphine ligands.

Q3: Is the Ullmann reaction a viable alternative to Buchwald-Hartwig for synthesizing N-phenylnaphthalen-2-amine?

A3: Yes, the Ullmann condensation is a classic and often more economical alternative. However, it traditionally requires harsher conditions.

  • Advantages: Copper is significantly cheaper than palladium.

  • Disadvantages: Typically requires higher temperatures (>150 °C), stoichiometric amounts of copper, and polar aprotic solvents like DMF or NMP.[6] Modern ligand-accelerated Ullmann reactions (e.g., using 1,10-phenanthroline) can proceed under milder conditions.[6][7]

Q4: My Ullmann reaction is not proceeding to completion. What should I check?

A4: Stalling in Ullmann reactions is often related to:

  • Copper Source and Activation: Traditional methods used activated copper powder. Modern protocols often use copper(I) salts like CuI, which are generally more reliable.[7]

  • Solvent and Temperature: The reaction requires high-boiling polar solvents to facilitate the reaction. Ensure the temperature is high enough for the specific substrates and catalyst system.

  • Base: A strong base like potassium carbonate or potassium phosphate is typically required.[8]

  • Ligand (if used): If using a modern protocol, ensure the ligand (e.g., a diamine or phenanthroline) is present in the correct stoichiometry.

Step 2: N-Methylation (Synthesis of this compound)

Q5: I am trying to methylate N-phenylnaphthalen-2-amine, but the reaction is slow and incomplete. What methylating agent should I use?

A5: The choice of methylating agent and catalyst is crucial.

  • Traditional Agents: Reagents like methyl iodide or dimethyl sulfate are highly reactive but are toxic and produce stoichiometric salt waste.

  • Modern C1 Sources: More sustainable and often more selective methods use paraformaldehyde, formic acid, or even CO₂ as the C1 source, typically in the presence of a transition metal catalyst and a reducing agent.[9][10] For example, a CuH-catalyzed system using paraformaldehyde and a silane reductant can be highly efficient under mild conditions.[9]

Q6: My N-methylation reaction is producing N,N-dimethylated byproducts. How can I improve selectivity for mono-methylation?

A6: Over-methylation is a common problem. To improve selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Using a slight excess (1.1-1.2 equivalents) is often sufficient.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second methylation.

  • Catalyst Choice: Some catalytic systems are inherently more selective for mono-methylation. For instance, certain nickel or zinc-based catalyst systems have been reported to give high selectivity for mono-N-methylated products.

  • Use a Bulky Methylating Agent Precursor: In some cases, using a bulkier source that generates the methylating species in situ can improve selectivity.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the effect of various parameters on reaction yield, based on typical results for these reaction types.

Table 1: N-Arylation via Buchwald-Hartwig Amination

(Reaction: 2-Bromonaphthalene + Aniline → N-phenylnaphthalen-2-amine)

ParameterVariationTypical Yield (%)Notes
Pd Source (2 mol%) Pd(OAc)₂85-95%Requires in situ reduction to Pd(0).
Pd₂(dba)₃90-98%Often more reliable as it is already a Pd(0) source.
Ligand (4 mol%) P(t-Bu)₃70-80%Good general-purpose ligand.
XPhos92-99%Excellent for sterically demanding couplings.[1]
RuPhos90-98%Also highly effective for challenging substrates.[1]
Base (1.4 eq) K₂CO₃65-75%Weaker base, may require higher temperatures.
K₃PO₄75-85%Good alternative to carbonate bases.
NaOt-Bu90-99%Strong base, highly effective but can promote side reactions.
Solvent Toluene90-98%Standard choice, good for temperature control.
1,4-Dioxane88-96%Another common choice, good solvating properties.
DMF80-90%Can increase solubility but may decompose at high temps.
Temperature 80 °C80-90%Slower reaction, may reduce byproduct formation.
110 °C95-99%Faster reaction, standard for toluene.
Table 2: N-Arylation via Ullmann Condensation

(Reaction: 2-Iodonaphthalene + Aniline → N-phenylnaphthalen-2-amine)

ParameterVariationTypical Yield (%)Notes
Cu Source (10 mol%) Cu Powder50-70%Traditional method, requires activation and high temps.[6]
CuI80-95%More reliable and commonly used copper(I) source.[7]
Ligand (20 mol%) None50-70%Requires very high temperatures (>180 °C).
1,10-Phenanthroline85-95%Allows for lower reaction temperatures (120-140 °C).[7]
N,N'-Dimethylethylenediamine80-90%Another effective and common ligand for Cu-catalyzed aminations.
Base (2.0 eq) K₂CO₃85-95%Standard, effective base for Ullmann reactions.
Cs₂CO₃88-97%More soluble and often more effective than K₂CO₃.
Solvent DMF85-95%High boiling point, excellent solvent for this reaction.[8]
DMSO80-92%Similar properties to DMF.
Temperature 120 °C75-85%Possible with an effective ligand.
150 °C90-97%More typical temperature for Ullmann couplings.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Synthesis of N-phenylnaphthalen-2-amine

Materials:

  • 2-Bromonaphthalene (1.0 eq)

  • Aniline (1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by aniline and then 2-bromonaphthalene.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-phenylnaphthalen-2-amine.

Protocol 2: N-Methylation of N-phenylnaphthalen-2-amine

Materials:

  • N-phenylnaphthalen-2-amine (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • (CAAC)CuCl (Cyclic(alkyl)(amino)carbene copper(I) chloride) (2-5 mol%)

  • Polymethylhydrosiloxane (PMHS) (2.0 eq)

  • Anhydrous THF

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add N-phenylnaphthalen-2-amine and (CAAC)CuCl.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, followed by paraformaldehyde.

  • Slowly add PMHS to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature. Monitor progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution to decompose excess silane.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield pure this compound.

Visualizations

Experimental & Troubleshooting Workflows

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_monitoring Monitoring & Workup cluster_troubleshooting Troubleshooting Setup 1. Add Pd Source, Ligand, Base to Flask Inert 2. Purge with Inert Gas (Ar/N2) Setup->Inert Solvents 3. Add Anhydrous, Degassed Solvent Inert->Solvents Reagents 4. Add Amine & Aryl Halide Solvents->Reagents Heat 5. Heat to 80-110 °C Reagents->Heat Monitor 6. Monitor by TLC/GC-MS Heat->Monitor Workup 7. Quench, Extract & Purify Monitor->Workup LowYield Low Yield? Monitor->LowYield SideProduct Side Product? Monitor->SideProduct Product N-phenylnaphthalen-2-amine Workup->Product Check_Catalyst Check_Catalyst LowYield->Check_Catalyst Check Catalyst/Ligand (Activity, Ratio) Check_Base Check_Base LowYield->Check_Base Check Base (Strength, Quality) Check_Atmosphere Check_Atmosphere LowYield->Check_Atmosphere Check Atmosphere (Inertness) Lower_Temp Lower_Temp SideProduct->Lower_Temp Lower Temperature Change_Ligand Change_Ligand SideProduct->Change_Ligand Change Ligand

Caption: Workflow and troubleshooting for Buchwald-Hartwig amination.

Synthesis_Pathway cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: N-Methylation Start_Naph 2-Halonaphthalene Buchwald Buchwald-Hartwig (Pd-catalyzed) Start_Naph->Buchwald Ullmann Ullmann (Cu-catalyzed) Start_Naph->Ullmann Start_Aniline Aniline Start_Aniline->Buchwald Start_Aniline->Ullmann Intermediate N-phenylnaphthalen-2-amine Methylation N-Methylation (e.g., CuH, (HCHO)n) Intermediate->Methylation FinalProduct This compound Buchwald->Intermediate High Yield, Mild Conditions Ullmann->Intermediate Economical, Higher Temps Methylation->FinalProduct

Caption: Overall synthetic pathway for this compound.

References

"troubleshooting N-Methyl-N-phenylnaphthalen-2-amine purification by chromatography"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Methyl-N-phenylnaphthalen-2-amine by chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound.

Q1: My compound is streaking or tailing on the silica gel TLC plate. What could be the cause and how can I fix it?

A1: Tailing of amines on silica gel is a common issue due to the acidic nature of silica, which can interact with the basic amine.[1] This interaction can lead to poor separation and band spreading.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups on the silica surface. Common choices include:

    • 0.5-2% Triethylamine (Et3N) in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.

    • 0.5-2% Ammonia solution (e.g., concentrated ammonium hydroxide in methanol).

  • Alternative Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Amine-functionalized silica: This stationary phase is specifically designed to minimize interactions with basic compounds, often providing excellent peak shapes.

Q2: I am not getting good separation between my product and impurities. How can I improve the resolution?

A2: Achieving good separation, or selectivity, is crucial for successful purification.[1] If your separation is poor, you may need to adjust the mobile phase composition or consider a different chromatographic technique.

Troubleshooting Steps:

  • Optimize Mobile Phase Polarity:

    • If your compound and impurities are eluting too quickly (high Rf), decrease the polarity of your mobile phase (e.g., increase the hexane to ethyl acetate ratio).

    • If your compounds are not moving from the baseline (low Rf), increase the mobile phase polarity (e.g., increase the ethyl acetate or methanol content).

  • Try Different Solvent Systems: Sometimes, a complete change in the solvent system can dramatically improve selectivity. Refer to the table below for suggested starting points.

  • Consider Reversed-Phase Chromatography: For highly polar impurities or if normal phase fails, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative. A typical mobile phase would be a mixture of acetonitrile and water, potentially with a modifier like formic acid or phosphoric acid for better peak shape.[2]

Q3: My purified compound appears to be degrading on the column. What can I do to prevent this?

A3: Aromatic amines can be susceptible to oxidation, and the acidic nature of silica gel can sometimes catalyze degradation.[3]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before packing your column, you can treat the silica gel with a solution of triethylamine in your chosen eluent to neutralize it.

  • Work Quickly: Minimize the time your compound spends on the column. A faster flow rate during column chromatography can sometimes help, but be mindful of maintaining resolution.

  • Use an Antioxidant: In some cases, adding a small amount of an antioxidant to your sample before loading it onto the column may be beneficial, although this will need to be removed in a subsequent step.

Q4: What are the common impurities I should be looking for?

A4: The impurities will largely depend on the synthetic route used to prepare this compound. However, common impurities may include:

  • Unreacted starting materials (e.g., N-phenylnaphthalen-2-amine, methylating agent).

  • By-products from the N-arylation or N-methylation reaction.

  • Oxidation products.

  • For the closely related N-phenyl-2-naphthylamine, a potential impurity is beta-naphthylamine.[1]

Data Presentation

Table 1: Suggested Mobile Phase Systems for TLC and Column Chromatography

Stationary PhaseMobile Phase SystemModifier (if needed)Target Compounds
Silica GelHexane / Ethyl Acetate (e.g., 9:1 to 7:3 v/v)0.5-2% TriethylamineNon-polar to moderately polar aromatic amines
Silica GelDichloromethane / Methanol (e.g., 99:1 to 95:5 v/v)0.5-2% Ammonium HydroxidePolar aromatic amines
Alumina (Neutral)Toluene / Acetone (e.g., 98:2 to 90:10 v/v)NoneBasic amines sensitive to acidic conditions
Reversed-Phase C18Acetonitrile / Water0.1% Formic AcidPolar compounds and for high-resolution HPLC

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (refer to Table 1) to find an eluent that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

    • If tailing is observed, add a basic modifier like triethylamine to the mobile phase.

  • Column Preparation:

    • Choose a column size appropriate for the amount of crude material you need to purify (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Start Purification tlc Run TLC Analysis start->tlc streaking Streaking or Tailing? tlc->streaking good_sep Good Separation and Rf? run_column Run Column Chromatography good_sep->run_column Yes change_solvent Change Solvent System good_sep->change_solvent No streaking->good_sep No add_base Add Basic Modifier (e.g., Et3N) streaking->add_base Yes check_purity Check Purity of Fractions run_column->check_purity pure Pure Product? check_purity->pure combine Combine Pure Fractions & Evaporate pure->combine Yes recolumn Re-run Column on Impure Fractions pure->recolumn No end Purified Product combine->end add_base->tlc change_stationary Change Stationary Phase (e.g., Alumina) change_solvent->change_stationary change_stationary->tlc recolumn->run_column

Caption: Troubleshooting workflow for amine purification.

G Logical Relationship in Chromatography Method Development start Crude Product tlc_dev TLC Method Development start->tlc_dev solvent_selection Select Solvent System (e.g., Hexane/EtOAc) tlc_dev->solvent_selection modifier Add Modifier if Needed (e.g., Triethylamine) solvent_selection->modifier rf_check Achieve Target Rf (0.2-0.4) & Good Separation modifier->rf_check column_prep Column Chromatography Preparation rf_check->column_prep packing Pack Column with Slurry column_prep->packing loading Load Sample (Wet or Dry) packing->loading elution Elute and Collect Fractions loading->elution analysis Analyze Fractions by TLC elution->analysis isolation Combine Pure Fractions and Evaporate Solvent analysis->isolation final_product Pure this compound isolation->final_product

Caption: Method development for chromatographic purification.

References

Technical Support Center: Synthesis of N-Methyl-N-phenylnaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-N-phenylnaphthalen-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Buchwald-Hartwig amination and Ullmann condensation reactions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The palladium or copper catalyst may be deactivated.• Use a pre-catalyst to ensure the generation of the active catalytic species.• Ensure anaerobic conditions, as oxygen can deactivate the catalyst.• Use fresh, high-purity catalyst and ligands.
Poor Ligand Choice: The phosphine ligand in a Buchwald-Hartwig reaction may not be optimal for the specific substrates.• Screen a variety of ligands, such as XPhos, RuPhos, or DavePhos, to find the most effective one for the coupling of N-methylaniline and the 2-naphthyl halide.
Inappropriate Base: The base may not be strong enough or may be sterically hindered.• For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.• For Ullmann reactions, potassium carbonate or cesium carbonate are commonly used.
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.• While Buchwald-Hartwig aminations can sometimes proceed at lower temperatures, Ullmann condensations typically require higher temperatures (often >150 °C).[1] Gradually increase the reaction temperature and monitor for product formation.
Impure Reagents or Solvents: Water or other impurities in the reagents or solvents can interfere with the reaction.• Use freshly distilled and degassed solvents.• Purify starting materials (2-halonaphthalene and N-methylaniline) before use.
Formation of Side Products Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is a common side reaction in Buchwald-Hartwig aminations.[2]• Optimize the ligand-to-metal ratio; an excess of ligand can sometimes suppress this side reaction.• Lowering the reaction temperature may also reduce the rate of hydrodehalogenation.
Homocoupling of Aryl Halide: Two molecules of the 2-halonaphthalene couple to form a binaphthyl species. This is more common in Ullmann reactions.• Use a ligand to modulate the reactivity of the copper catalyst.• Ensure a stoichiometric amount of the amine is present.
Over-arylation of the Amine: In cases where a primary amine is used, diarylation can occur. While less common with secondary amines like N-methylaniline, it is a possibility to consider if unexpected high molecular weight impurities are observed.• Use a slight excess of the amine to favor the desired mono-arylation product.
Difficult Product Purification Co-eluting Impurities: Side products, such as the hydrodehalogenated naphthalene or unreacted starting materials, may have similar polarities to the desired product, making chromatographic separation challenging.• Recrystallization can be an effective purification method for crystalline products.• If using column chromatography, try different solvent systems or stationary phases (e.g., alumina instead of silica gel).• Conversion of the amine product to a salt (e.g., hydrochloride) may alter its solubility and chromatographic behavior, facilitating purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling of an aryl halide (e.g., 2-bromonaphthalene) with an amine (N-methylaniline).[2] The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine, typically requiring higher temperatures.[1]

Q2: I am seeing a significant amount of naphthalene in my crude reaction mixture. What is the likely cause?

A2: The presence of naphthalene is most likely due to a side reaction called hydrodehalogenation, where the starting 2-halonaphthalene is reduced. This is a known side reaction in palladium-catalyzed couplings like the Buchwald-Hartwig amination.[2] To minimize this, ensure your reaction is performed under strictly anaerobic conditions and consider optimizing your catalyst system, particularly the choice of ligand and base.

Q3: My Buchwald-Hartwig reaction is not going to completion. What can I do to improve the conversion?

A3: Several factors could be contributing to incomplete conversion. First, ensure your catalyst is active; using a pre-catalyst can be beneficial. Second, the choice of ligand is crucial; sterically hindered biaryl phosphine ligands often improve catalytic activity. Third, ensure you are using a sufficiently strong base, such as sodium tert-butoxide. Finally, you may need to increase the reaction temperature or prolong the reaction time.

Q4: Can I use 2-chloronaphthalene instead of 2-bromonaphthalene as a starting material?

A4: While aryl chlorides can be used in both Buchwald-Hartwig and Ullmann reactions, they are generally less reactive than aryl bromides or iodides.[1] To achieve a successful reaction with 2-chloronaphthalene, you will likely need a more active catalyst system (e.g., a more electron-rich and sterically hindered ligand for the Buchwald-Hartwig reaction) and potentially more forcing reaction conditions, such as higher temperatures.

Q5: What is a typical work-up procedure for these reactions?

A5: A standard work-up procedure involves cooling the reaction mixture, diluting it with an organic solvent (such as ethyl acetate or toluene), and washing with water or brine to remove inorganic salts. The organic layer is then dried over a desiccant (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then typically purified by column chromatography or recrystallization.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination:

This is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Addition of Reagents: Add the 2-halonaphthalene (1.0 equivalent) and N-methylaniline (1.2 equivalents) to the reaction vessel.

  • Addition of Solvent: Add anhydrous, degassed toluene or dioxane to the vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

General Protocol for Ullmann Condensation:

This is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: To an oven-dried reaction vessel, add the copper catalyst (e.g., copper(I) iodide, 5-10 mol%), a ligand if used (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., potassium carbonate, 2.0 equivalents).

  • Addition of Reagents: Add the 2-halonaphthalene (1.0 equivalent) and N-methylaniline (1.2 equivalents).

  • Addition of Solvent: Add a high-boiling polar solvent such as DMF or NMP.

  • Reaction: Heat the reaction mixture to a high temperature (typically 150-200 °C) with stirring under an inert atmosphere. Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and water. Filter to remove insoluble copper salts. Separate the organic layer, wash with water, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine Coordination Amine [Ar-Pd(II)(Amine)(L)]+X- [Ar-Pd(II)(Amine)(L)]+X- Amine Coordination->[Ar-Pd(II)(Amine)(L)]+X- Deprotonation Deprotonation [Ar-Pd(II)(Amine)(L)]+X-->Deprotonation Base Ar-Pd(II)-Amido(L) Ar-Pd(II)-Amido(L) Deprotonation->Ar-Pd(II)-Amido(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Amido(L)->Reductive Elimination Side Reaction Side Reaction Ar-Pd(II)-Amido(L)->Side Reaction β-Hydride Elimination Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product Ar-Amine Hydrodehalogenation Hydrodehalogenation Side Reaction->Hydrodehalogenation

Caption: Catalytic cycle of the Buchwald-Hartwig amination and a key side reaction.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Catalyst Verify Catalyst and Ligand Activity Start->Check_Catalyst Check_Base Evaluate Base Strength and Solubility Start->Check_Base Check_Conditions Assess Reaction Temperature and Time Start->Check_Conditions Check_Purity Analyze Reagent and Solvent Purity Start->Check_Purity Optimize Systematic Optimization Check_Catalyst->Optimize Check_Base->Optimize Check_Conditions->Optimize Check_Purity->Optimize

References

Technical Support Center: Quenching of N-Methyl-N-phenylnaphthalen-2-amine Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fluorescence quenching of N-Methyl-N-phenylnaphthalen-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, such as this compound.[1] This phenomenon occurs due to various molecular interactions between the fluorophore and another substance known as a quencher.[1] Common quenching mechanisms include energy transfer, molecular rearrangement, collisional quenching, and the formation of a ground-state complex between the fluorophore and the quencher.[1]

Q2: What are the common types of fluorescence quenching?

A2: The two primary types of fluorescence quenching are dynamic (collisional) quenching and static quenching.

  • Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the temperature.

  • Static Quenching: This happens when a non-fluorescent complex forms between the fluorophore and the quencher in the ground state. This reduces the population of excitable fluorophores.

It is also possible to observe a combination of both dynamic and static quenching, often referred to as mixed quenching.[2]

Q3: What substances can act as quenchers for this compound fluorescence?

A3: While specific data for this compound is limited in publicly available literature, common quenchers for similar aromatic amine fluorophores include:

  • Aniline and its derivatives: These aromatic amines are known to quench the fluorescence of various fluorophores.[1][2]

  • Metal ions: Transition metal ions, such as copper (II), are effective quenchers for fluorescent compounds with amine groups.

  • Halide ions: Iodide and bromide ions can act as collisional quenchers.

  • Oxygen: Dissolved molecular oxygen is a well-known dynamic quencher.

Q4: How can I determine the type of quenching occurring in my experiment?

A4: The type of quenching can be distinguished by analyzing Stern-Volmer plots and by performing lifetime measurements.

  • Stern-Volmer Plots: A linear Stern-Volmer plot is often indicative of a single type of quenching mechanism (either dynamic or static).[3] An upward (positive) deviation from linearity in the Stern-Volmer plot suggests the presence of mixed (both static and dynamic) quenching.[2]

  • Fluorescence Lifetime Measurements: In dynamic quenching, the fluorescence lifetime of the fluorophore decreases in the presence of the quencher. In purely static quenching, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged, as the ground-state complex is non-fluorescent and simply reduces the number of emitting molecules.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable quenching Quencher concentration is too low.Increase the concentration of the quencher incrementally.
Incompatible solvent.Ensure the solvent does not interfere with the interaction between the fluorophore and the quencher. Solvent polarity can influence quenching efficiency.[4][5]
The chosen substance is not an effective quencher for this fluorophore.Try a different class of quencher (e.g., switch from a halide ion to a metal ion or an aromatic amine).
Non-linear Stern-Volmer Plot Mixed static and dynamic quenching is occurring.This is a valid experimental result.[2] Use a modified Stern-Volmer equation that accounts for both quenching mechanisms to analyze your data.
Inner filter effect at high concentrations of the fluorophore or quencher.Dilute your samples. Ensure the absorbance of your solutions at the excitation and emission wavelengths is below 0.1 to minimize this effect.
Ground-state complex formation.[2]This is a form of static quenching. Analyze the data using models that account for complex formation.
Fluorescence intensity is unstable or drifting Photobleaching of the fluorophore.Reduce the excitation light intensity or the exposure time. Use fresh samples for each measurement.
Temperature fluctuations.Use a temperature-controlled cuvette holder as dynamic quenching is temperature-dependent.
Sample degradation.N-phenyl-2-naphthylamine can be susceptible to oxidation.[6] Prepare fresh solutions and protect them from light.
Unexpected changes in the emission spectrum Formation of an emissive exciplex.This is a specific type of interaction where the excited fluorophore and quencher form a complex with its own emission spectrum. This is a valid result to be analyzed.
Contamination of the sample or solvent.Use high-purity solvents and reagents. Clean all glassware thoroughly.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate how experimental results for the fluorescence quenching of this compound could be structured.

Table 1: Stern-Volmer Constants (KSV) for Quenching of this compound in Different Solvents

QuencherSolventKSV (M-1)Quenching Type
AnilineDioxane150Dynamic
Copper (II) SulfateWater1200Static
Sodium IodideAcetonitrile85Dynamic
TrinitrotolueneToluene2500Static & Dynamic

Table 2: Fluorescence Lifetime Data for this compound with Different Quenchers

QuencherQuencher Concentration (M)Fluorescence Lifetime (τ) (ns)
None05.2
Aniline0.014.5
Aniline0.052.8
Copper (II) Sulfate0.015.2
Copper (II) Sulfate0.055.2

Experimental Protocols

Protocol 1: Determination of the Stern-Volmer Constant for Dynamic Quenching

  • Preparation of Stock Solutions:

    • Prepare a 1.0 x 10-3 M stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare a 0.1 M stock solution of the quencher (e.g., aniline) in the same solvent.

  • Sample Preparation:

    • Prepare a series of solutions in volumetric flasks containing a fixed concentration of this compound (e.g., 1.0 x 10-5 M) and varying concentrations of the quencher (e.g., 0, 0.001, 0.002, 0.005, 0.01 M).

    • Ensure all solutions are brought to the same final volume with the solvent.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength for N-phenyl-2-naphthylamine is around 300 nm.[6]

    • Measure the fluorescence intensity (I) at the emission maximum for each sample. The intensity of the solution without the quencher is I0.

  • Data Analysis:

    • Plot I0/I versus the quencher concentration [Q].

    • If the plot is linear, perform a linear regression. The slope of the line is the Stern-Volmer constant (KSV).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock_fluorophore Prepare Fluorophore Stock Solution serial_dilution Prepare Sample Series (Fixed Fluorophore, Varying Quencher) stock_fluorophore->serial_dilution stock_quencher Prepare Quencher Stock Solution stock_quencher->serial_dilution spectrofluorometer Record Emission Spectra serial_dilution->spectrofluorometer intensity_measurement Measure Peak Fluorescence Intensity (I) spectrofluorometer->intensity_measurement sv_plot Construct Stern-Volmer Plot (I₀/I vs. [Q]) intensity_measurement->sv_plot linear_regression Perform Linear Regression sv_plot->linear_regression ksv_determination Determine Ksv from Slope linear_regression->ksv_determination

Caption: Experimental workflow for determining the Stern-Volmer constant.

quenching_mechanisms cluster_distinction Distinguishing Characteristics dynamic Dynamic Quenching (Collisional) lifetime_change Fluorescence Lifetime Decreases dynamic->lifetime_change leads to sv_linear Linear Stern-Volmer Plot dynamic->sv_linear can show sv_nonlinear Upward Deviating Stern-Volmer Plot (if mixed) dynamic->sv_nonlinear combination (mixed quenching) static Static Quenching (Complex Formation) lifetime_nochange Fluorescence Lifetime Unchanged static->lifetime_nochange results in static->sv_linear can show static->sv_nonlinear combination (mixed quenching)

Caption: Logical relationships for distinguishing quenching mechanisms.

References

"refining experimental conditions for N-Methyl-N-phenylnaphthalen-2-amine applications"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-N-phenylnaphthalen-2-amine. The information is presented in a question-and-answer format to address specific experimental challenges.

Physical and Chemical Properties

While experimental data for this compound is not widely available, the properties of the parent compound, N-phenylnaphthalen-2-amine, can provide a useful reference point.

PropertyValue for N-phenylnaphthalen-2-amineCitation
Molecular Formula C₁₆H₁₃N[1]
Molecular Weight 219.28 g/mol [1][2]
Appearance White to light gray/yellow powder or flakes[1]
Melting Point 105-108 °C[2]
Boiling Point 395-395.5 °C[2]
Solubility Insoluble in water. Soluble in ethanol (50 g/L), benzene (27 g/L), and acetone (640 g/L).[1][3][4]

Synthesis and Experimental Protocols

Two common synthetic routes to this compound are the N-methylation of N-phenylnaphthalen-2-amine and the Buchwald-Hartwig amination. Below are detailed hypothetical protocols for these methods.

Protocol 1: N-methylation of N-phenylnaphthalen-2-amine

This protocol describes a general procedure for the methylation of a secondary arylamine.

Materials:

  • N-phenylnaphthalen-2-amine

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • To a solution of N-phenylnaphthalen-2-amine in the chosen anhydrous solvent, add the base.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15-30 minutes.

  • Slowly add the methylating agent to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with the appropriate quenching solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a secondary amine with an aryl halide.

Materials:

  • 2-Bromonaphthalene (or other suitable aryl halide)

  • N-Methylaniline

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, SPhos)

  • Base (e.g., sodium tert-butoxide, potassium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide, N-methylaniline, palladium catalyst, phosphine ligand, and base in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over an anhydrous drying agent and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guides

Synthesis Troubleshooting
IssuePossible CauseSuggested Solution
Low or no product yield in N-methylation Inactive methylating agent.Use a fresh bottle of the methylating agent.
Insufficiently strong base.For less reactive amines, consider a stronger base like sodium hydride.
Reaction temperature is too low.Gently heat the reaction mixture to increase the reaction rate.
Low or no product yield in Buchwald-Hartwig amination Catalyst deactivation.Ensure the reaction is set up under strictly anhydrous and anaerobic conditions.
Inappropriate ligand choice.Screen different phosphine ligands; bulky, electron-rich ligands are often effective.[5]
Base is not suitable.Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. Weaker bases may be insufficient.
Formation of multiple byproducts Over-methylation (in N-methylation).Use a stoichiometric amount of the methylating agent and monitor the reaction closely.
Side reactions in Buchwald-Hartwig amination (e.g., hydrodehalogenation).Optimize the catalyst, ligand, and base combination.[5]
Difficulty in product purification Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).[6][7]
Product is an oil and difficult to handle.Attempt to crystallize the product from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the potential applications of this compound?

A1: While specific applications are not widely documented, based on its chemical structure as a tertiary arylamine, potential applications could include:

  • An intermediate in the synthesis of organic light-emitting diode (OLED) materials.

  • A building block in the development of novel pharmaceuticals.

  • A precursor for the synthesis of dyes and pigments.

Q2: What are the recommended storage conditions for this compound?

A2: Similar to other arylamines, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere to prevent oxidation.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. A suitable solvent system should be chosen to achieve good separation between the starting materials and the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more detailed analysis, LC-MS can be used to confirm the presence of the desired product mass.

Q4: What are the safety precautions I should take when working with this compound?

A4: Arylamines and their derivatives should be handled with care as they can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Visualizations

N_methylation_pathway N-phenylnaphthalen-2-amine N-phenylnaphthalen-2-amine Deprotonation Deprotonation N-phenylnaphthalen-2-amine->Deprotonation Base Amide anion Amide anion Deprotonation->Amide anion This compound This compound Amide anion->this compound Methylating Agent

Caption: N-methylation reaction pathway.

Buchwald_Hartwig_cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L->Ligand Exchange R2NH [Ar-Pd(II)(NHR2)L]+ [Ar-Pd(II)(NHR2)L]+ Ligand Exchange->[Ar-Pd(II)(NHR2)L]+ Deprotonation Deprotonation [Ar-Pd(II)(NHR2)L]+->Deprotonation Base Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Deprotonation->Ar-Pd(II)(NR2)L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Caption: Generalized Buchwald-Hartwig catalytic cycle.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Reagents Check Reagent Quality (Freshness, Purity) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Success Improved Yield Check_Reagents->Success Replaced Reagent Optimize_Catalyst Optimize Catalyst/Ligand System (For Buchwald-Hartwig) Check_Conditions->Optimize_Catalyst Conditions Correct Check_Conditions->Success Corrected Conditions Optimize_Base Optimize Base Strength/Type Optimize_Catalyst->Optimize_Base No Improvement Optimize_Catalyst->Success Yield Improved Purification_Issues Investigate Purification Step (Column conditions, Crystallization) Optimize_Base->Purification_Issues No Improvement Optimize_Base->Success Yield Improved Purification_Issues->Success Improved Recovery

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-phenylnaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods applicable to the quantification of N-Methyl-N-phenylnaphthalen-2-amine. Due to the limited availability of specific methods for this analyte, this guide leverages established and validated protocols for the closely related and structurally similar compound, N-phenyl-2-naphthylamine (P2NA). The methodologies presented here, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are readily adaptable for this compound with appropriate method development and validation.

Data Summary: A Comparative Look at Analytical Methods

The following table summarizes the performance characteristics of two primary analytical techniques applicable for the analysis of N-substituted naphthalen-2-amines.

ParameterHPLC with Fluorescence DetectionGC-MS/MS
Analyte N-phenyl-2-naphthylamineN-phenyl-2-naphthylamine
Limit of Detection (LOD) 3.0 ppt (27 ng/m³) in air samples[1]0.1 µg/L[2]
Limit of Quantification (LOQ) 3.0 ppt (27 ng/m³) in air samples[1]0.3 µg/L[2]
**Linearity (r²) **Not explicitly stated, but method validated.0.996 (2.5–2500 µg/L)[2]
Sample Matrix Air (collected on filters)[1]Receptor fluid from Franz diffusion cells[2][3]
Detector Fluorescence Detector[1]Triple Quadrupole Mass Spectrometer[2]
Key Advantages High sensitivity for air monitoring.High specificity and sensitivity, robust quantification with isotope dilution.[2]

Experimental Protocols: A Closer Examination

Detailed methodologies for the key analytical techniques are outlined below. These protocols, originally developed for N-phenyl-2-naphthylamine, serve as a strong foundation for developing a validated method for this compound.

HPLC with Fluorescence Detection for Air Samples

This method is adapted from a validated procedure for the determination of N-phenyl-2-naphthylamine in workplace air.[1]

Sample Collection:

  • Air samples are drawn through a three-piece cassette containing two 25-mm glass fiber filters treated with L-ascorbic acid (Vitamin C) to prevent oxidation of the amine.[1]

  • A recommended air volume of 240 L is sampled at a rate of 1 L/min.[1]

Sample Preparation:

  • The filters are extracted with methyl alcohol.[1]

  • Standards are prepared in a solution of 5.0 mg/mL of Vitamin C in methyl alcohol.[1]

Chromatographic Conditions:

  • Instrument: HPLC system equipped with a fluorescence detector.

  • Mobile Phase: A typical mobile phase for similar compounds would consist of an acetonitrile and water gradient.[4][5] For mass spectrometry compatibility, formic acid can be used as a modifier.[4][5]

  • Column: A C18 reverse-phase column is a suitable choice for the separation of N-substituted aromatic amines.[4][5]

Detection:

  • Fluorescence detection is employed for sensitive and selective quantification.[1]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method provides a highly specific and sensitive approach for the quantification of N-phenyl-2-naphthylamine and is well-suited for complex biological matrices.[2][3]

Sample Preparation:

  • For aqueous samples, a liquid-liquid extraction with a non-polar solvent like n-hexane is effective.[2]

  • The use of an isotopically labeled internal standard, such as N-phenyl-2-naphthylamine-d5, is crucial for accurate and precise quantification, correcting for matrix effects and variations in sample preparation.[2]

GC-MS/MS Conditions:

  • Instrument: Gas chromatograph coupled to a triple quadrupole mass spectrometer.[2]

  • Injection: Splitless injection is used to maximize the transfer of the analyte to the column, enhancing sensitivity.[2]

  • Column: A DB-5MS capillary column is suitable for the separation of these types of aromatic compounds.[2]

  • Ionization: Electron ionization (EI) is a common technique for generating characteristic mass spectra.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Alternative Analytical Approaches

While HPLC and GC-MS are the most established methods, other techniques can be considered for the analysis of aromatic amines:

  • Thin-Layer Chromatography (TLC): A simple and rapid method for the detection of aromatic primary amines using a cinnamaldehyde reagent on a TLC plate.[6] While less quantitative, it can be a useful screening tool.

  • Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): This technique offers high selectivity for nitrogen-containing compounds and can be an alternative to mass spectrometry.[7]

  • Derivatization followed by GC-MS: Derivatization can improve the chromatographic properties and sensitivity of aromatic amines.[8]

Visualizing the Path to Validated Methods

The selection and validation of an analytical method is a structured process. The following diagrams illustrate a general workflow for method validation and a decision-making pathway for choosing the most appropriate analytical technique.

analytical_method_validation_workflow cluster_planning 1. Planning & Development cluster_validation 2. Validation Parameters cluster_documentation 3. Documentation & Implementation define_scope Define Scope & Purpose select_method Select Method define_scope->select_method develop_protocol Develop Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure (SOP) validation_report->sop implementation Routine Use sop->implementation

Caption: A generalized workflow for the validation of an analytical method.

method_selection_pathway start Define Analytical Need quant_qual Quantitative or Qualitative? start->quant_qual matrix_complexity Complex Matrix? sensitivity_req High Sensitivity Required? matrix_complexity->sensitivity_req No gcms GC-MS/MS matrix_complexity->gcms Yes hplc HPLC-Fluorescence sensitivity_req->hplc Yes other_gc Other GC Detectors (e.g., NPD) sensitivity_req->other_gc No quant_qual->matrix_complexity Quantitative tlc TLC (Screening) quant_qual->tlc Qualitative

Caption: Decision pathway for selecting an appropriate analytical method.

References

Performance Analysis of Hole Transport Materials in OLED Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and patent databases did not yield specific performance data for N-Methyl-N-phenylnaphthalen-2-amine used as a hole transport layer (HTL) in Organic Light-Emitting Diode (OLED) devices. This suggests that this specific compound is not commonly utilized or reported in this application. Therefore, this guide provides a comparative analysis of two widely studied and commercially significant hole transport materials: N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).

The selection of an appropriate hole transport material is critical for achieving high efficiency, long operational lifetime, and low power consumption in OLEDs.[1] NPB and TAPC are benchmark materials frequently used in the fabrication of high-performance OLEDs, making their comparison valuable for researchers and device engineers.[2]

Quantitative Performance Comparison

The following table summarizes key performance metrics for OLED devices utilizing NPB and TAPC as the hole transport layer. The data is compiled from various studies and represents typical device performance. It is important to note that direct comparison can be complex as performance is highly dependent on the overall device architecture, including the emissive layer, electron transport layer, and electrode materials.

Performance MetricNPB-based DeviceTAPC-based DeviceReference
Maximum Current Efficiency (cd/A) ~2.75 - 5.5~21.1 - 55.74[2][3][4][5]
Maximum Power Efficiency (lm/W) Not widely reported in compiled sources~18.58 - 29.28[2]
Maximum External Quantum Efficiency (%) Not widely reported in compiled sources~10.6 - 21.59[2][5]
Maximum Luminance (cd/m²) ~7600~6220[3][5]
Turn-on Voltage (V) ~5.0Lower than NPB in some configs.[6]
Glass Transition Temperature (Tg) ~95 °CHigher than NPB[7][8]
Hole Mobility (cm²/V·s) ~10⁻⁴~10⁻²[9]

Note: The performance of OLEDs is highly dependent on the specific device structure and materials used. The values presented here are for illustrative purposes and may vary.

Experimental Protocols

The fabrication of OLED devices is a multi-step process typically carried out in a high-vacuum environment to prevent contamination. Below are generalized experimental protocols for fabricating a simple OLED device with either an NPB or TAPC hole transport layer.

1. Substrate Preparation:

  • Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.

  • The cleaned substrates are then dried in an oven and treated with UV-ozone to enhance the work function of the ITO and improve hole injection.[10]

2. Organic Layer Deposition:

  • The organic layers are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr).

  • A typical device structure would be: ITO / HTL (NPB or TAPC) / Emissive Layer (e.g., Alq3) / Electron Transport Layer (e.g., BCP) / Cathode.[6]

  • The thickness of the HTL is a critical parameter, with typical values ranging from 30 to 50 nm.[11]

3. Cathode Deposition:

  • A low work function metal, such as a layer of Lithium Fluoride (LiF) followed by Aluminum (Al), is deposited as the cathode without breaking the vacuum.[12]

4. Encapsulation:

  • To prevent degradation from atmospheric moisture and oxygen, the completed device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.

5. Characterization:

  • The current-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a photometer.

  • The electroluminescence spectra are recorded using a spectrometer.

Visualizing the OLED Structure

A typical multilayer OLED structure is depicted below. The Hole Transport Layer (HTL), where materials like NPB and TAPC are employed, plays a crucial role in facilitating the efficient transport of positive charge carriers (holes) from the anode to the emissive layer.

OLED_Structure cluster_OLED Typical OLED Device Structure Anode Anode (ITO) HTL Hole Transport Layer (e.g., NPB, TAPC) Anode->HTL Holes EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL Electrons recombination Light Emission Cathode Cathode (LiF/Al) ETL->Cathode

Caption: A simplified diagram of a multilayer OLED structure.

Discussion of Alternatives

NPB is a widely used hole transport material known for its good thermal stability (Tg ~95 °C) and well-matched energy levels with ITO, which facilitates efficient hole injection.[7] Its morphological stability contributes to the longevity of OLED devices.[1]

TAPC is another prominent hole transport material that exhibits a significantly higher hole mobility compared to NPB.[9] This high mobility can lead to improved device efficiency and lower operating voltages. However, studies have shown that TAPC-based devices may have shorter operational lifetimes compared to those with NPB, potentially due to the chemical degradation of TAPC.[9] The glass transition temperature of TAPC is generally higher than that of NPB, which can be advantageous for thermal stability.[8]

The choice between NPB and TAPC, or other novel hole transport materials, will depend on the specific requirements of the OLED application, balancing the trade-offs between efficiency, stability, and manufacturing cost.

References

A Comparative Guide to the Structural Confirmation of N-Methyl-N-phenylnaphthalen-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of standard analytical techniques for confirming the structure of N-Methyl-N-phenylnaphthalen-2-amine and its derivatives. The presented data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offers a comprehensive toolkit for the unambiguous structural elucidation of this important class of compounds.

Spectroscopic and Crystallographic Data Comparison

The following tables summarize the expected and experimental data for this compound and two representative derivatives: one with an electron-donating group (EDG) (-OCH₃) and one with an electron-withdrawing group (EWG) (-NO₂).

Table 1: ¹H NMR Spectral Data (Predicted)

CompoundN-CH₃ (ppm)Aromatic Protons (ppm)
This compound~3.47.0 - 8.0
N-Methyl-N-(4-methoxyphenyl)naphthalen-2-amine~3.46.8 - 8.0 (with upfield shifts on the phenyl ring)
N-Methyl-N-(4-nitrophenyl)naphthalen-2-amine~3.57.1 - 8.3 (with downfield shifts on the phenyl ring)

Table 2: ¹³C NMR Spectral Data (Predicted)

CompoundN-CH₃ (ppm)Aromatic Carbons (ppm)
This compound~40115 - 150
N-Methyl-N-(4-methoxyphenyl)naphthalen-2-amine~40114 - 158 (with characteristic shifts for C-OCH₃ and C-O)
N-Methyl-N-(4-nitrophenyl)naphthalen-2-amine~41118 - 155 (with characteristic shifts for C-NO₂ and deshielded carbons)

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
This compoundC₁₇H₁₅N233.31233 [M]⁺, 218 [M-CH₃]⁺, 128 [Naphthalene]⁺, 77 [Phenyl]⁺
N-Methyl-N-(4-methoxyphenyl)naphthalen-2-amineC₁₈H₁₇NO263.33263 [M]⁺, 248 [M-CH₃]⁺, 232 [M-OCH₃]⁺, 128 [Naphthalene]⁺, 107 [C₆H₄OCH₃]⁺
N-Methyl-N-(4-nitrophenyl)naphthalen-2-amineC₁₇H₁₄N₂O₂278.31278 [M]⁺, 263 [M-CH₃]⁺, 232 [M-NO₂]⁺, 128 [Naphthalene]⁺, 122 [C₆H₄NO₂]⁺[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation:

  • Bruker Avance III HD 400 MHz NMR Spectrometer (or equivalent)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • Agilent 6460 Triple Quadrupole LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with methanol.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 4000 V

  • Gas Temperature: 300 °C

  • Gas Flow: 5 L/min

  • Nebulizer Pressure: 15 psi

  • Fragmentor Voltage: 135 V

  • Mass Range: m/z 50-500

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry.

Crystal Growth:

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).

  • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Alternatively, use vapor diffusion by placing the vial containing the compound solution in a larger sealed container with a more volatile anti-solvent.

Data Collection and Structure Refinement:

  • Instrument: Bruker D8 VENTURE single-crystal X-ray diffractometer (or equivalent) with Mo-Kα radiation (λ = 0.71073 Å).

  • Data Collection: A suitable single crystal is mounted on a goniometer and data is collected at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the general workflow for structural confirmation and the key structural features of the parent compound.

G Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI/ESI) Purification->MS Xray X-ray Crystallography (for crystalline solids) Purification->Xray Confirmation Unambiguous Structure NMR->Confirmation MS->Confirmation Xray->Confirmation

Workflow for confirming the structure of novel compounds.

G Key Structural Features of this compound cluster_naphthalene Naphthalene Moiety cluster_phenyl Phenyl Group cluster_methyl Methyl Group Naphthyl C₁₀H₇ Nitrogen Naphthyl->Nitrogen C-N bond Phenyl C₆H₅ Methyl CH₃ Nitrogen->Phenyl C-N bond Nitrogen->Methyl C-N bond

Key functional groups of the parent compound.

References

N-Methylation's Impact on the Photophysical Properties of Phenylnaphthalenamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a scarcity of direct comparative studies on the photophysical properties of N-methylated versus non-methylated phenylnaphthalenamines. However, by examining analogous aromatic amine and naphthalimide systems, we can infer the likely effects of N-methylation. This guide synthesizes findings from related compounds to provide a predictive comparison, supported by generalized experimental protocols and a conceptual framework.

N-methylation introduces significant electronic and steric perturbations to the amino group in fluorescent molecules, which in turn profoundly influences their photophysical behavior. The introduction of a methyl group to the nitrogen atom in phenylnaphthalenamine analogues generally leads to a more twisted molecular structure. This alteration in geometry can restrict intramolecular charge transfer (ICT) and other non-radiative decay pathways, often resulting in enhanced fluorescence properties.

Comparative Analysis of Photophysical Properties

Based on studies of related N-methylated aromatic compounds, the following trends in photophysical properties are anticipated upon N-methylation of phenylnaphthalenamines.

Photophysical PropertyUnsubstituted Phenylnaphthalenamine (Predicted)N-Methylated Phenylnaphthalenamine (Predicted)Rationale for Predicted Change
Absorption Maximum (λabs) Shorter WavelengthRed-shiftedIncreased electron-donating ability of the amino group and altered molecular conformation.
Emission Maximum (λem) Shorter WavelengthRed-shiftedEnhanced intramolecular charge transfer character in the excited state and stabilization of the excited state.
Stokes Shift (Δν) SmallerLargerGreater difference in the geometry and electronic distribution between the ground and excited states.
Fluorescence Quantum Yield (Φf) LowerHigherN-methylation can induce a more twisted conformation, leading to aggregation-induced emission (AIE) properties and suppression of non-radiative decay pathways.[1][2]
Fluorescence Lifetime (τf) ShorterLongerA decrease in non-radiative decay rates leads to a longer-lived excited state.

This table presents predicted trends based on analogous compounds and is intended for illustrative purposes.

Mechanism of Action: The Role of Molecular Geometry

N-methylation affects the planarity of the phenylnaphthalenamine system. The steric hindrance introduced by the methyl group can lead to a more twisted conformation between the phenyl and naphthalenyl moieties. This twisting can inhibit vibrational and rotational modes that typically contribute to non-radiative decay, thereby increasing the fluorescence quantum yield. In some cases, this can lead to phenomena like Aggregation-Induced Emission (AIE), where the molecule becomes highly fluorescent in the aggregated or solid state.[2]

cluster_cause Structural Modification cluster_effect Photophysical Consequences N_Methylation N-Methylation Twisted_Conformation More Twisted Molecular Geometry N_Methylation->Twisted_Conformation Steric Hindrance Altered_Electronics Altered Electronic Properties N_Methylation->Altered_Electronics Inductive Effect Suppressed_Nonradiative_Decay Suppression of Non-radiative Decay Twisted_Conformation->Suppressed_Nonradiative_Decay Altered_Electronics->Suppressed_Nonradiative_Decay Enhanced_Fluorescence Enhanced Fluorescence (Higher Quantum Yield) Suppressed_Nonradiative_Decay->Enhanced_Fluorescence

Figure 1. Logical workflow illustrating the effect of N-methylation on molecular structure and subsequent photophysical properties.

Experimental Protocols

The following are generalized experimental protocols for the characterization of the photophysical properties of phenylnaphthalenamines.

Synthesis of N-Methylated Phenylnaphthalenamines

A typical synthesis involves the N-methylation of the corresponding secondary amine precursor.

Workflow:

Start Unsubstituted Phenylnaphthalenamine Reaction React with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) Start->Reaction Purification Purification by column chromatography Reaction->Purification Characterization Characterization by 1H NMR, 13C NMR, and Mass Spectrometry Purification->Characterization End N-Methylated Phenylnaphthalenamine Characterization->End

References

Comparative Toxicity of N-Methylated Aromatic Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of N-methylated aromatic amines, a class of compounds with widespread industrial applications and emerging relevance in drug development. Due to the structural similarities to known carcinogens, understanding their toxicological profiles is of paramount importance. This document summarizes available quantitative toxicity data, details key experimental methodologies for toxicity assessment, and illustrates relevant biological pathways and experimental workflows.

Executive Summary

N-methylated aromatic amines exhibit a range of toxic effects, including acute toxicity, genotoxicity, and developmental toxicity. The degree of toxicity is influenced by the extent of N-methylation and the presence of other substituents on the aromatic ring. Generally, metabolic activation by cytochrome P450 enzymes is a prerequisite for their genotoxic and carcinogenic effects. This guide aims to provide a consolidated resource to facilitate the comparative assessment of these compounds.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the acute and genotoxic toxicity of selected N-methylated aromatic amines. It is important to note that directly comparative studies across a wide range of these compounds are limited, and the presented data is compiled from various sources.

Table 1: Acute Oral Toxicity (LD50)

CompoundCAS NumberTest SpeciesLD50 (mg/kg)Reference
N-Methylaniline100-61-8Rat700 - 800[1][1]
N,N-Dimethylaniline121-69-7Rat1120 - 1410[2][3][2][3]
N,N-Diethylaniline91-66-7Rabbit610[4]

Table 2: Genotoxicity Data

CompoundAmes Test (Salmonella typhimurium)Micronucleus Test (in vivo)Comet Assay (in vivo)
N-Methylaniline Negative in TA98, TA100, TA1535, TA1537[5]Positive in mouse bone marrow[6]No data found
N,N-Dimethylaniline Negative up to 70 µ g/plate in Salmonella[7]Positive in hamster V79 cells (in vitro) and mouse/rat liver (in vivo)[7]Weakly positive, inducing DNA damage[7]
4-Chloro-N-methylaniline No data foundNo data foundNo effect on DNA in mouse bone marrow cells[8]
2,4-Dimethylaniline PositiveNo data foundIncreased DNA migration in mouse bone marrow cells[8]
2,4,6-Trimethylaniline PositiveNo data foundIncreased DNA migration in mouse bone marrow cells[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of toxicity data. Below are summaries of standard protocols for key genotoxicity assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[1]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.

Methodology:

  • Strains: Commonly used strains include TA98, TA100, TA1535, and TA1537, which are sensitive to different types of mutagens (frameshift vs. base-pair substitution).

  • Metabolic Activation: Since many chemicals are not mutagenic until they are metabolized, the test is performed both with and without a mammalian liver extract (S9 fraction) to simulate metabolic activation.

  • Procedure: The bacterial strain, the test compound at various concentrations, and the S9 mix (if used) are combined and plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to being able to produce histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Micronucleus Test

The micronucleus test is a genotoxicity assay that detects chromosomal damage.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indication of genotoxic events.

Methodology:

  • Test System: The assay can be performed in vitro using cultured cells (e.g., Chinese Hamster Ovary (CHO) cells) or in vivo in rodents (e.g., by analyzing bone marrow or peripheral blood erythrocytes).

  • Exposure: The test system is exposed to the test compound at various concentrations.

  • Cell Harvest and Staining: For the in vivo assay, bone marrow is typically harvested, and smears are prepared on microscope slides. For the in vitro assay, cultured cells are harvested. The cells are then fixed and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronucleated cells (specifically in polychromatic erythrocytes for the in vivo bone marrow assay) is determined by microscopic analysis. A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.[9]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.[8]

Principle: The principle of the assay is that damaged DNA, which is fragmented, migrates further in an electric field compared to undamaged, supercoiled DNA. When visualized under a microscope, the damaged DNA appears as a "comet" with a head (the intact nuclear DNA) and a tail (the fragmented DNA).

Methodology:

  • Cell Preparation: A suspension of single cells is prepared from the tissue of interest or from cell culture.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric current is applied. The fragmented DNA migrates out of the nucleoid.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail. Various software programs are available for this analysis.

Signaling Pathways and Experimental Workflows

The toxicity of N-methylated aromatic amines is often initiated by metabolic activation, leading to the formation of reactive intermediates that can cause cellular damage, including DNA adducts, oxidative stress, and apoptosis.

Metabolic Activation Pathway

The metabolic activation of many aromatic amines is a critical step in their genotoxicity. While specific details for all N-methylated derivatives are not fully elucidated, a general pathway is understood to involve cytochrome P450 enzymes.

MetabolicActivation AromaticAmine N-Methylated Aromatic Amine N_Hydroxylation N-Hydroxylation AromaticAmine->N_Hydroxylation CYP450 N_Hydroxy_Amine N-Hydroxy Aromatic Amine N_Hydroxylation->N_Hydroxy_Amine Esterification O-Acetylation / O-Sulfation N_Hydroxy_Amine->Esterification NAT/SULT Reactive_Ester Reactive Ester Intermediate Esterification->Reactive_Ester DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts Mutation Mutation & Genotoxicity DNA_Adducts->Mutation

Generalized metabolic activation pathway of aromatic amines.
Experimental Workflow for Genotoxicity Assessment

A typical workflow for assessing the genotoxicity of a compound involves a battery of tests to evaluate different endpoints.

GenotoxicityWorkflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Ames Ames Test (Bacterial Mutagenicity) Result1 Result1 Ames->Result1 Positive/Negative Micronucleus_vitro In Vitro Micronucleus Test (Chromosomal Damage) Result2 Result2 Micronucleus_vitro->Result2 Positive/Negative Comet_vitro In Vitro Comet Assay (DNA Strand Breaks) Result3 Result3 Comet_vitro->Result3 Damage/No Damage Micronucleus_vivo In Vivo Micronucleus Test (Rodent Bone Marrow) Result4 Result4 Micronucleus_vivo->Result4 Positive/Negative Comet_vivo In Vivo Comet Assay (Various Tissues) Result5 Result5 Comet_vivo->Result5 Damage/No Damage TestCompound Test Compound TestCompound->Ames TestCompound->Micronucleus_vitro TestCompound->Comet_vitro TestCompound->Micronucleus_vivo TestCompound->Comet_vivo

A typical experimental workflow for genotoxicity testing.
Apoptosis and Oxidative Stress Signaling

Exposure to toxic N-methylated aromatic amines can induce apoptosis (programmed cell death) and oxidative stress. While specific pathways for these compounds are not extensively detailed in the literature, general mechanisms involving key signaling molecules are likely to be involved.

ApoptosisOxidativeStress AromaticAmine N-Methylated Aromatic Amine Metabolites Reactive Metabolites AromaticAmine->Metabolites ROS Increased ROS (Oxidative Stress) Metabolites->ROS Mitochondria Mitochondrial Dysfunction Metabolites->Mitochondria ROS->Mitochondria p53 p53 Activation ROS->p53 MAPK MAPK Pathway Activation ROS->MAPK Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis p53->Caspase MAPK->Apoptosis

Potential signaling pathways involved in N-methylated aromatic amine-induced toxicity.

Conclusion

This guide provides a summary of the current knowledge on the comparative toxicity of N-methylated aromatic amines. The available data suggest that these compounds possess varying degrees of toxicity, with metabolic activation playing a key role in their genotoxic potential. Further comparative studies employing standardized protocols are necessary to build a more comprehensive and directly comparable toxicological database for this important class of chemicals. Researchers and drug development professionals should consider the potential for toxicity and conduct appropriate safety assessments when working with N-methylated aromatic amines.

References

Safety Operating Guide

Proper Disposal of N-Methyl-N-phenylnaphthalen-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures

Researchers, scientists, and drug development professionals must handle N-Methyl-N-phenylnaphthalen-2-amine with caution, assuming it possesses significant health and environmental risks similar to analogous compounds. Proper disposal is not just a regulatory requirement but a critical aspect of laboratory safety and environmental stewardship.

Pre-Disposal and Handling

Before beginning any work with this compound, ensure that a designated and properly labeled hazardous waste container is available in the laboratory.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Storage of Waste:

  • Store waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the container tightly sealed when not in use.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material like vermiculite or sand to contain the substance. Avoid raising dust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

Step-by-Step Disposal Protocol

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Containerization: Place all solid waste, including contaminated PPE and cleaning materials, into the designated, sealed, and labeled hazardous waste container.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of generation.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations. This includes the proper completion of hazardous waste manifests.

Summary of Key Information and Potential Hazards

The following table summarizes key information, with the understanding that much of the data is inferred from the related compound N-phenyl-2-naphthylamine due to a lack of specific data for this compound.

ParameterInformationSource/Note
Chemical Name This compound
CAS Number 6364-05-2
Appearance Data not availableLikely a solid
Primary Hazards Data not availableAssumed to be harmful if swallowed, a skin and eye irritant, and a suspected carcinogen.
Environmental Hazards Data not availableAssumed to be toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat, respirator (if needed)Standard practice for hazardous chemicals.
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal.General procedure for solid chemical spills.
Disposal Method Dispose of as hazardous waste via a licensed contractor. Do not discharge to drains or the environment.[2][3][4]Standard for hazardous chemicals.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste consult_sds Consult Supplier for Specific SDS start->consult_sds assess_hazards Assess Hazards (Assume Hazardous in Absence of Data) consult_sds->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe select_container Select Appropriate Labeled Hazardous Waste Container segregate_waste Segregate Waste from Incompatible Materials select_container->segregate_waste spill_check Is there a spill? segregate_waste->spill_check ppe->select_container handle_spill Follow Spill Management Protocol spill_check->handle_spill Yes store_waste Store Waste in Designated Area spill_check->store_waste No handle_spill->store_waste contact_ehs Contact EHS/Licensed Waste Disposal Company store_waste->contact_ehs document Complete Hazardous Waste Manifest contact_ehs->document end End: Proper Disposal document->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.